AND-302
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C8H9F3N2O2S |
|---|---|
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
1-[1,1-difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene |
InChI |
InChI=1S/C8H9F3N2O2S/c9-7-4-2-1-3-6(7)8(10,11)5-13-16(12,14)15/h1-4,13H,5H2,(H2,12,14,15) |
Clé InChI |
HTVBDYJYWBEYPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CNS(=O)(=O)N)(F)F)F |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of TH-302
It appears there may be ambiguity in the designation "AND-302," as research points to several investigational compounds with similar nomenclature. The most extensively documented of these is TH-302 , a hypoxia-activated prodrug. This guide will focus on the mechanism of action of TH-302, providing a detailed overview for researchers, scientists, and drug development professionals.
Introduction
TH-302 is an investigational hypoxia-activated prodrug (HAP) designed to selectively target hypoxic (low oxygen) regions within solid tumors.[1] These regions are a common feature of many cancers and are associated with resistance to conventional therapies like chemotherapy and radiation. The core concept behind TH-302 is to deliver a potent cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), specifically to these treatment-resistant tumor cells, thereby minimizing systemic toxicity.[1][2]
Core Mechanism of Action
The mechanism of action of TH-302 is a two-step process contingent on the tumor microenvironment's oxygen concentration.
-
Reductive Activation in Hypoxia: TH-302 consists of a 2-nitroimidazole moiety linked to the DNA cross-linking agent Br-IPM.[3] In environments with normal oxygen levels (normoxia), the 2-nitroimidazole component undergoes a one-electron reduction by cellular reductases, forming a radical anion.[2][3] This radical anion is unstable in the presence of oxygen and is rapidly re-oxidized back to the parent compound, rendering it inactive and preventing the release of the cytotoxic payload.[3] However, under hypoxic conditions (typically found in solid tumors), the lack of oxygen allows for the further reduction of the 2-nitroimidazole radical anion. This irreversible fragmentation releases the active cytotoxic agent, Br-IPM.[2]
-
DNA Alkylation and Cross-linking: Once released, Br-IPM acts as a DNA alkylating agent. It forms covalent bonds with DNA, leading to the formation of interstrand cross-links.[2] These cross-links prevent DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis (programmed cell death).[2][3]
The selective activation of TH-302 in hypoxic tumor regions is its key therapeutic advantage, offering a targeted approach to eradicating cancer cells that are often resistant to standard treatments.
Signaling Pathways and Cellular Effects
The cytotoxic effects of TH-302 are primarily mediated through the DNA damage response pathway.
-
Induction of DNA Damage Markers: Studies have shown that treatment with TH-302 under hypoxic conditions leads to a significant increase in the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[2]
-
Cell Cycle Arrest: The extensive DNA damage induced by Br-IPM triggers cell cycle checkpoints, leading to arrest, which prevents the damaged cells from proliferating.[2][3]
-
Dependence on Homologous Recombination Repair Pathway: The sensitivity of cancer cells to TH-302 is particularly pronounced in cells deficient in the homologous recombination (HR) DNA repair pathway.[2] This suggests that cells with compromised DNA repair mechanisms, such as those with mutations in BRCA1 or BRCA2, may be more susceptible to the effects of TH-302.[2]
Below is a diagram illustrating the activation and mechanism of action of TH-302.
Caption: Reductive activation of TH-302 in hypoxic tumor environments.
Quantitative Data Summary
The preclinical efficacy of TH-302 has been evaluated in numerous cancer cell lines and animal models. The following tables summarize key quantitative data.
Table 1: In Vitro Hypoxia-Selective Cytotoxicity of TH-302
| Cell Line | Cancer Type | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (Normoxia/Hypoxia) |
| H460 | Non-Small Cell Lung | >40 | 0.2 | >200 |
| PC3 | Prostate | >40 | 0.5 | >80 |
| HT1080 | Fibrosarcoma | >40 | 0.3 | >133 |
Data adapted from preclinical studies.[1][2] The hypoxic condition is typically 0.1% O2.
Table 2: In Vivo Antitumor Efficacy of TH-302 in Combination Therapy
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| H460 | Non-Small Cell Lung | Docetaxel alone | 42 |
| H460 | Non-Small Cell Lung | TH-302 + Docetaxel | 74 (2-fold delay in tumor growth vs. docetaxel alone) |
| HT1080 | Fibrosarcoma | Doxorubicin alone | 20 |
| HT1080 | Fibrosarcoma | TH-302 + Doxorubicin | 106 |
| Calu-6 | Non-Small Cell Lung | Doxorubicin alone | 32 |
| Calu-6 | Non-Small Cell Lung | TH-302 + Doxorubicin | 64 |
Data adapted from preclinical xenograft studies.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TH-302.
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture: A panel of human cancer cell lines (e.g., H460, PC3, HT1080) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Hypoxic Conditions: Cells are exposed to a hypoxic environment (e.g., 0.1% O2, 5% CO2, balance N2) in a specialized hypoxia chamber for a specified duration before and during drug treatment.[2]
-
Drug Exposure: Cells are treated with a range of concentrations of TH-302 for a defined period (e.g., 2-4 hours).[2]
-
Viability Assessment: Cell viability is determined using assays such as AlamarBlue or MTS, which measure metabolic activity.[2] IC50 values are calculated from the dose-response curves.
γH2AX Immunofluorescence Assay
-
Cell Treatment: Cells are grown on coverslips and treated with TH-302 under normoxic or hypoxic conditions.
-
Immunostaining: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The presence of γH2AX foci, indicating DNA double-strand breaks, is visualized and quantified using fluorescence microscopy.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells.[1]
-
Tumor Growth and Treatment: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, TH-302 alone, chemotherapy alone, combination therapy).[1] Drugs are administered according to a defined schedule and dosage.[1]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Efficacy is assessed by comparing tumor growth inhibition between treatment groups.[1]
Below is a diagram illustrating a typical experimental workflow for evaluating TH-302 in a xenograft model.
References
- 1. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
AND-302 biological target identification
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Randomized Controlled Trial of OPT-302, a VEGF-C/D Inhibitor for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized, Multicenter, Open Label Study of MM-302 plus Trastuzumab versus Chemotherapy of Physician's Choice plus Trastuzumab in Anthracycline Naive Patients with Locally Advanced/Metastatic HER2-Positive Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 4. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. onclive.com [onclive.com]
- 11. Myeloid Therapeutics begins administering MT-302, a new TROP2-focusing RNA CAR, for advanced or metastatic epithelial tumors [synapse.patsnap.com]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. mdpi.com [mdpi.com]
Technical Guide: Synthesis and Purification of AND-302
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the synthesis and purification of AND-302, a small molecule anticonvulsant agent. The information is compiled from available scientific literature and is intended to guide research and development efforts.
Introduction
This compound, systematically named N-[2,2-Difluoro-2-(2-fluorophenyl)ethyl]-sulfamide, is a promising anticonvulsant compound that has demonstrated significant neuroprotective activity in preclinical studies. Its potential therapeutic applications necessitate a clear and reproducible synthesis and purification strategy. This guide outlines the known synthetic pathway, experimental protocols, and methods for obtaining high-purity this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | N-[2,2-Difluoro-2-(2-fluorophenyl)ethyl]-sulfamide | [1] |
| CAS Number | 1380201-88-6 | [1] |
| Molecular Formula | C8H9F3N2O2S | [1] |
| Molecular Weight | 254.23 g/mol | [1] |
| Appearance | Solid powder | MedKoo Biosciences |
| Purity | >98% | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry, dark environment. | MedKoo Biosciences |
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process starting from commercially available reagents. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.
References
AND-302: A Technical Overview of a Novel Neuroprotective Anticonvulsant
For Researchers, Scientists, and Drug Development Professionals
Introduction
AND-302 is a novel, small-molecule anticonvulsant agent identified as a potent neuroprotectant in preclinical studies. This technical guide provides an in-depth overview of the discovery, origin, and foundational experimental data related to this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of neuroprotective compounds.
Discovery and Origin
This compound emerged from a research initiative aimed at discovering new anticonvulsant agents with strong neuroprotective properties. The developmental goal was to identify compounds capable of protecting neurons from excitotoxicity and oxidative stress, common pathological mechanisms in various neurological disorders. This compound is chemically classified as a difluoroethylsulfamide derivative.[1] Its discovery was the result of a targeted effort to optimize a series of compounds to enhance their potency, efficacy, and drug-like properties, such as central nervous system penetration and oral bioavailability.[2]
Quantitative Data Summary
The neuroprotective efficacy of this compound was primarily evaluated in in-vitro models of glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress in hippocampal neuron cultures.[2] The following tables summarize the key quantitative findings from these studies.
| Neuroprotection Against Glutamate Toxicity (30 μM) | |
| Assay | EC50 of this compound |
| Neuronal Viability (CFDA) | 0.13 nM |
| Cell Death (Propidium Iodide) | 0.07 nM |
Data sourced from studies on day 20 hippocampal cultures.[2]
| Neuroprotection Against Hydrogen Peroxide Toxicity (10 μM) | |
| Assay | EC50 of this compound |
| Neuronal Viability (CFDA) | 3 nM |
| Cell Death (Propidium Iodide) | 0.09 nM |
Data sourced from studies on day 13 hippocampal cultures.[2]
Key Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the neuroprotective effects of this compound.
In Vitro Neuroprotection Assays
Objective: To assess the ability of this compound to protect hippocampal neurons from glutamate- and hydrogen peroxide-induced cell death.
Methodology:
-
Cell Culture: Hippocampal cultures were prepared and maintained for 12 to 22 days in vitro.[2]
-
Toxicity Induction:
-
Compound Administration:
-
Viability Assessment: After a four-hour co-treatment period (for hydrogen peroxide) or post-glutamate treatment, cell viability was assessed using a multiplexed assay in the same culture well:[2]
-
Data Analysis: The effective concentration 50 (EC50) was calculated based on the fluorescence readings from the CFDA and PI assays. Each data point was the mean of 8 determinations from two separate experiments.[2]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for assessing the neuroprotective effects of this compound and the logical relationship of its protective action against neuronal damage.
Caption: Workflow for Glutamate Excitotoxicity Assay.
Caption: Workflow for Oxidative Stress Assay.
Caption: Logical Model of this compound Neuroprotection.
References
AND-302 in vitro and in vivo studies
It appears there may be a variety of investigational compounds with similar "302" designations. To provide you with the most accurate and relevant in-depth technical guide, please clarify which of the following you are interested in:
-
TH-302 (Evofosfamide): A hypoxia-activated prodrug designed to release a DNA-alkylating agent in low-oxygen tumor environments.
-
BEAM-302: An in vivo base-editing therapeutic being developed for the treatment of Alpha-1 Antitrypsin Deficiency (AATD) by correcting the disease-causing PiZ mutation.
-
MT-302: An mRNA-based CAR therapy that reprograms myeloid cells in vivo to target and attack TROP2-expressing tumors.
-
OPT-302: A VEGF-C/D inhibitor for the treatment of neovascular age-related macular degeneration (nAMD).
-
MM-302: A HER2-targeted antibody-drug conjugate for HER2-positive breast cancer.
-
AUM-302: A PIM/PI3K/mTOR triple kinase inhibitor investigated for pancreatic cancer.
-
QN-302: A small molecule selective transcription inhibitor with affinity for G-quadruplexes, being studied for pancreatic cancer.
Once you specify the correct compound, I will proceed to generate the comprehensive technical guide including detailed data tables, experimental protocols, and Graphviz diagrams as you have requested.
AND-302 (Andes-1537): An In-Depth Technical Guide on its Toxicology and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AND-302, also known as Andes-1537, is an investigational antisense oligonucleotide developed by Andes Biotechnologies. It represents a novel therapeutic approach targeting a non-coding mitochondrial RNA (ASncmtRNA), leading to the induction of apoptosis and cell cycle arrest in cancer cells. This document provides a comprehensive overview of the available toxicology and safety data for this compound, compiled from preclinical and clinical studies. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. While clinical trial data provides valuable insights into the safety profile in humans, it is important to note that detailed quantitative preclinical toxicology data and specific experimental protocols for Andes-1537 are not extensively available in the public domain.
Introduction
This compound (Andes-1537) is a phosphorothioate-deoxyoligonucleotide designed to specifically bind to a newly discovered antisense non-coding mitochondrial RNA (ASncmtRNA).[1] This interaction is hypothesized to disrupt key cellular processes in cancer cells, ultimately leading to their death.[1] As with any novel therapeutic agent, a thorough understanding of its toxicology and safety profile is paramount for its continued development and potential clinical application. This guide summarizes the key findings from non-clinical and clinical evaluations of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through a targeted mechanism involving the downregulation of critical survival and proliferation proteins. Upon administration, this compound binds to its target ASncmtRNA, forming an RNA-DNA hybrid. This hybrid is subsequently recognized and hydrolyzed by cellular ribonucleases H and DICER, leading to the generation of microRNAs.[1] This process ultimately results in the decreased expression of several key proteins involved in cancer cell survival and proliferation, including:
-
Survivin: An anti-apoptotic protein.[1]
-
Cyclin D1 and Cyclin B1: Proteins essential for cell cycle progression.[1]
By downregulating these proteins, this compound induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound (Andes-1537).
Preclinical Toxicology
Detailed quantitative data from IND-enabling preclinical toxicology studies for Andes-1537 are not publicly available. However, preclinical studies have demonstrated its antineoplastic activity in xenograft models of human cancer.[3] Generally, preclinical safety evaluation for antisense oligonucleotides, particularly phosphorothioate-modified ones like Andes-1537, involves a standard battery of in vitro and in vivo studies.
General Toxicology Profile of Phosphorothioate Oligonucleotides
Phosphorothioate oligonucleotides can exhibit certain class-specific toxicities that are not related to their specific sequence. These can include:
-
Activation of the complement cascade .[4]
-
Prolongation of coagulation times (e.g., activated partial thromboplastin time).[4]
-
Thrombocytopenia .[5]
-
Injection site reactions .
-
Accumulation in certain tissues , such as the kidney and liver.
It is important to emphasize that these are general class effects, and the specific profile of Andes-1537 would have been characterized in its dedicated preclinical program.
Experimental Protocols (General Overview)
While specific protocols for Andes-1537 are not published, standard preclinical toxicology studies for antisense oligonucleotides typically include:
-
In vitro studies:
-
Cytotoxicity assays: In various cell lines to determine the concentration that causes cell death.
-
Genotoxicity assays: (e.g., Ames test, mouse lymphoma assay) to assess the potential for DNA damage.
-
-
In vivo studies:
-
Single-dose toxicity studies: In at least two animal species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.
-
Repeat-dose toxicity studies: Of varying durations in two species to characterize the toxic effects of longer-term exposure.
-
Safety pharmacology studies: To evaluate the effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Reproductive and developmental toxicology studies: To assess the potential effects on fertility and embryonic development.
-
Carcinogenicity studies: For chronically administered drugs.
-
Preclinical Experimental Workflow Diagram
Caption: A generalized workflow for preclinical toxicology assessment.
Clinical Safety and Tolerability
The safety and tolerability of Andes-1537 have been evaluated in a Phase 1a clinical trial (NCT02508441). This was a first-in-human, open-label, dose-escalation study in patients with advanced solid tumors.[1][6]
Study Design and Methods
The Phase 1a study enrolled 22 patients with heavily pretreated solid tumors across five dose-escalation cohorts.[1] Andes-1537 was administered via subcutaneous injection twice weekly.[1] The primary objectives were to determine the safety, tolerability, and maximum tolerated dose (MTD) of Andes-1537.[1]
Experimental Protocol: Phase 1a Clinical Trial (NCT02508441)
-
Study Type: Interventional, open-label, dose-escalation.
-
Population: Patients with advanced unresectable solid tumors refractory to standard therapy.
-
Intervention: Subcutaneous injection of Andes-1537.
-
Dose Cohorts: 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg, administered twice weekly.[1]
-
Primary Outcome Measures:
-
Incidence of Dose-Limiting Toxicities (DLTs).
-
Determination of the Maximum Tolerated Dose (MTD).
-
Evaluation of the overall safety and tolerability profile.
-
Clinical Safety Findings
The results of the Phase 1a study indicated that Andes-1537 was generally well-tolerated.[1]
Maximum Tolerated Dose (MTD): The MTD was determined to be 600 mg administered subcutaneously twice weekly.[1]
Dose-Limiting Toxicities (DLTs): Two DLTs were observed at the 800 mg dose level, both of which were injection site reactions. One reaction precluded the delivery of the full first cycle of dosing, and the other involved grade 3 skin necrosis due to vascular occlusion and inflammation.[1]
Adverse Events: The most commonly reported adverse events were generally mild to moderate in severity.
| Adverse Event Category | Grade | Frequency/Details |
| Injection Site Reactions | Grade 2 | Erythema and other local reactions were observed. |
| Grade 3 | Skin necrosis (at 800 mg dose). | |
| Other Toxicities | No other Grade 3/4 toxicities were reported. |
Table 1: Summary of Adverse Events from Phase 1a Clinical Trial (NCT02508441)
Pharmacokinetics
Pharmacokinetic data from the Phase 1a clinical trial revealed a linear pharmacokinetic profile for Andes-1537.[1]
| Parameter | Finding |
| Dose Proportionality | Linear PK profile observed.[1] |
Table 2: Summary of Pharmacokinetic Findings from Phase 1a Clinical Trial
Conclusion
This compound (Andes-1537) is a novel antisense oligonucleotide with a targeted mechanism of action that induces apoptosis and cell cycle arrest in cancer cells. The available clinical data from the Phase 1a study demonstrates a manageable safety profile in patients with advanced solid tumors, with an MTD established at 600 mg twice weekly via subcutaneous injection. The dose-limiting toxicities were primarily injection site reactions at a higher dose. While detailed public data on the preclinical toxicology of Andes-1537 is limited, the overall findings support its continued clinical development. Further studies will be necessary to fully elucidate its long-term safety and efficacy. This technical guide provides a summary of the current knowledge and will be updated as more information becomes publicly available.
References
- 1. Pharmacology of Antisense Drugs | Annual Reviews [annualreviews.org]
- 2. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicology of antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 Safety and Tolerability Study of Andes-1537 for Injection in Patients With Advanced Unresectable Solid Tumors [ctv.veeva.com]
In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of AND-302 and Structurally Related Compounds
A comprehensive review of the available scientific literature reveals a significant scarcity of public data on a compound specifically designated as "AND-302." While a single commercial listing identifies this compound as a small molecule anticonvulsant with neuroprotective effects in in-vitro hippocampal cultures, detailed pharmacokinetic and pharmacodynamic data, experimental protocols, and associated signaling pathways are not publicly available.[1]
However, the query for "this compound" may be related to other therapeutic agents with similar alphanumeric designations that have a more extensive body of research. This guide presents available data for these related compounds, with a primary focus on TH-302 (Evofosfamide) , a hypoxia-activated prodrug, due to the substantial amount of publicly accessible pharmacokinetic and pharmacodynamic information. Additionally, brief overviews of other similarly named compounds are provided.
TH-302 (Evofosfamide): A Hypoxia-Activated Prodrug
TH-302 is a prodrug that becomes activated under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. This targeted activation minimizes systemic toxicity while delivering a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM), to the tumor microenvironment.[2][3][4]
Pharmacokinetic Properties
The pharmacokinetic profile of TH-302 has been characterized in multiple preclinical species and in humans.[5][6][7]
Table 1: Summary of Nonclinical Pharmacokinetic Parameters of TH-302
| Species | Route of Administration | Dose | Half-Life (t½) | Systemic Clearance (Cl) | Volume of Distribution (Vss) | Oral Bioavailability (F) |
| Mouse | IV | 50 mg/kg | 8 min | - | - | - |
| IP | 50 mg/kg | - | - | - | - | |
| PO | 50 mg/kg | - | - | - | - | |
| Rat | IV | 1, 5, 20, or 50 mg/kg | > 4 h | - | - | Good |
| PO | 100 mg/kg | 1.59 h | - | - | 77.3%[6] | |
| Dog | IV | 20 mg/kg | 49.2 min | 3.28 L/h/kg | 1.98 L/kg | - |
| Monkey | IV | 20 mg/kg | 24.9 min | 7.66 L/h/kg | 2.92 L/kg | - |
Data compiled from multiple sources.[5][6]
In humans, allometric scaling from preclinical data predicted a terminal elimination half-life of about 36 minutes, which was similar to the observed half-life of 47 minutes in patients with solid tumors.[5] TH-302 exhibits linear pharmacokinetics and does not accumulate with weekly dosing.[5]
Experimental Protocols: Pharmacokinetic Analysis
Sample Collection and Analysis: Plasma samples were collected at various time points following administration of TH-302.[7] The concentrations of TH-302 and its active metabolite, Br-IPM, were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[6][7]
Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters such as half-life, clearance, and volume of distribution were calculated using standard noncompartmental methods with software such as WinNonlin.[7]
Pharmacodynamic Properties
The primary pharmacodynamic effect of TH-302 is the selective killing of hypoxic tumor cells.[3][4]
Mechanism of Action: Under hypoxic conditions, the 2-nitroimidazole component of TH-302 undergoes a one-electron reduction, leading to the release of the DNA cross-linking agent Br-IPM.[3][4] This results in DNA damage, cell-cycle arrest, and apoptosis in hypoxic cancer cells.[3]
Table 2: In Vitro Cytotoxicity of TH-302 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Normoxia) | IC50 (Hypoxia) |
| Various | 32 Human Cancer Cell Lines | > 40 µmol/L | Substantially increased cytotoxicity |
Data from a study demonstrating broad-spectrum activity across multiple cell lines.[3]
Combination Therapy: TH-302 has shown synergistic anti-tumor effects when combined with various chemotherapeutic agents, including doxorubicin, cisplatin, docetaxel, and gemcitabine.[2][4][8]
Signaling Pathways and Experimental Workflows
TH-302 Activation and Mechanism of Action
Caption: Reductive activation of TH-302 under hypoxic conditions.
Experimental Workflow for In Vivo Tumor Growth Inhibition Studies
Caption: Workflow for assessing anti-tumor efficacy in xenograft models.
Other "302"-Designated Compounds
Brief summaries of other compounds with similar designations are provided below for context.
-
BEAM-302: A liver-targeting lipid-nanoparticle formulation of base editing reagents designed to correct the PiZ mutation associated with alpha-1-antitrypsin deficiency (AATD).[9] Preclinical data in mouse and rat models have demonstrated dose-dependent correction of the mutation.[9] A Phase 1/2 clinical trial is evaluating its safety and efficacy in adults with AATD.[10][11]
-
MT-302: A TROP2-targeting mRNA-based CAR therapy for advanced or metastatic epithelial tumors.[12][13] Preclinical studies have shown robust anti-tumor activity in xenograft mouse models.[12] A Phase 1 clinical trial is ongoing to evaluate its safety, pharmacokinetics, and pharmacodynamics.[14]
-
QN-302: A small molecule selective transcription inhibitor that binds to G-quadruplexes, which are prevalent in cancer cells.[15] It has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer.[15] Preclinical studies have demonstrated its ability to inhibit cancer cell growth.[15]
-
OPT-302: A biologic inhibitor of VEGF-C and VEGF-D for the treatment of neovascular age-related macular degeneration.[16] A Phase 2b clinical trial showed that combination therapy with ranibizumab resulted in significantly superior vision gain compared to standard of care.[16]
-
MM-302: A HER2-targeted antibody-liposomal doxorubicin conjugate for advanced HER2-positive breast cancer.[17] A Phase 1 study demonstrated that it was well-tolerated and showed promising efficacy.[17]
-
EV-302: A clinical trial designation for a study evaluating enfortumab vedotin in combination with pembrolizumab for untreated locally advanced or metastatic urothelial cancer.[18]
-
PT-302: A sustained-release formulation of exenatide for the treatment of type 2 diabetes mellitus.[19] A dose-escalating study in healthy individuals showed a biphasic and dose-proportional pharmacokinetic profile.[19]
Should more specific information on "this compound" become publicly available, a more detailed technical guide can be produced. However, based on the current scientific literature, the information presented for the aforementioned related compounds, particularly TH-302, offers a comprehensive overview of the pharmacokinetic and pharmacodynamic properties that may be of interest to researchers and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of TH-302: a hypoxically activated prodrug of bromo-isophosphoramide mustard in mice, rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Beam presents first preclinical data for BEAM-302 from in vivo rodent models of AATD | BioWorld [bioworld.com]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. onclive.com [onclive.com]
- 13. onclive.com [onclive.com]
- 14. Study of MT-302 in Adults With Advanced or Metastatic Epithelial Tumors [clin.larvol.com]
- 15. onclive.com [onclive.com]
- 16. A Randomized Controlled Trial of OPT-302, a VEGF-C/D Inhibitor for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and pharmacokinetics of MM-302, a HER2-targeted antibody-liposomal doxorubicin conjugate, in patients with advanced HER2-positive breast cancer: a phase 1 dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Pharmacokinetic properties and effects of PT302 after repeated oral glucose loading tests in a dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel anticonvulsant and neuroprotective agent AND-302, its related compounds, and analogs. It is designed to be a core resource for professionals in the fields of neuroscience, medicinal chemistry, and pharmacology, offering detailed data, experimental methodologies, and an exploration of the underlying mechanisms of action.
Core Compound Profile: this compound
This compound is a small-molecule compound that has demonstrated significant potential as both an anticonvulsant and a neuroprotective agent. It has shown high potency in protecting hippocampal neurons from excitotoxicity induced by glutamate and oxidative stress caused by hydrogen peroxide. Preclinical studies have indicated its efficacy in various seizure models, positioning it as a promising candidate for further development in the treatment of epilepsy and other neurological disorders where neuronal damage is a key pathological feature.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its key analog, AND-287, providing a comparative analysis of their anticonvulsant and neuroprotective activities.
Table 1: In Vitro Neuroprotective Activity
| Compound | Neuroprotection Assay | EC₅₀ (nM) |
| This compound | Glutamate-induced toxicity in hippocampal cultures | Not explicitly quantified, but described as providing "full efficacy protection" |
| Hydrogen peroxide-induced toxicity in hippocampal cultures | 0.09–3 | |
| AND-287 | Glutamate-induced toxicity in hippocampal cultures | >10-fold less potent than this compound |
| Hydrogen peroxide-induced toxicity in hippocampal cultures | >10-fold less potent than this compound |
Table 2: In Vivo Anticonvulsant Activity
| Compound | Seizure Model | ED₅₀ (mg/kg) |
| This compound | Hippocampal Kindled Rat Study | 44 ± 3 |
| Audiogenic Seizure (AGS)-susceptible Frings Mouse Model | 19 ± 2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Neuroprotection Assays
Objective: To assess the ability of compounds to protect hippocampal neurons from cell death induced by glutamate or hydrogen peroxide.
Methodology:
-
Cell Culture: Primary hippocampal cultures are established from embryonic day 18 rat fetuses. Neurons are plated on poly-L-lysine-coated 96-well plates and maintained in a neurobasal medium supplemented with B27 and GlutaMAX.
-
Compound Treatment: After 12-14 days in vitro, cultures are pre-treated with varying concentrations of this compound or its analogs for 1 hour.
-
Induction of Toxicity:
-
Glutamate Excitotoxicity: Glutamate is added to the culture medium at a final concentration of 30 µM.
-
Oxidative Stress: Hydrogen peroxide is added to the culture medium at a final concentration of 10 µM.
-
-
Assessment of Cell Viability: After 24 hours of exposure to the toxicant, cell viability is assessed using a multiplexed assay that measures two independent markers of cell health:
-
Resazurin Reduction (Metabolic Activity): Resazurin is added to the wells, and the fluorescence of its reduced product, resorufin, is measured.
-
Calcein-AM Cleavage (Cell Membrane Integrity): Calcein-AM is added, and the fluorescence of calcein, which is retained in live cells, is measured.
-
-
Data Analysis: The EC₅₀ values are calculated from the concentration-response curves, representing the concentration of the compound that provides 50% of the maximal protection.
In Vivo Anticonvulsant Models
Objective: To evaluate the anticonvulsant efficacy of the compounds in established rodent models of epilepsy.
1. Hippocampal Kindled Rat Model:
-
Animal Model: Adult male Sprague-Dawley rats are surgically implanted with a bipolar electrode in the hippocampus.
-
Kindling Procedure: A low-intensity electrical stimulus is delivered to the hippocampus once daily. The behavioral seizure response is scored according to Racine's scale. The kindling process is complete when the animal consistently exhibits stage 5 seizures (rearing and falling with tonic-clonic convulsions).
-
Drug Administration: Fully kindled rats are administered this compound or vehicle via intraperitoneal (i.p.) injection.
-
Seizure Threshold Testing: At the time of peak drug effect, the animals are stimulated, and the afterdischarge duration and seizure severity are recorded.
-
Data Analysis: The ED₅₀, the dose at which 50% of the animals are protected from a stage 5 seizure, is determined.
2. Frings Audiogenic Seizure (AGS)-Susceptible Mouse Model:
-
Animal Model: Frings mice, a strain genetically susceptible to sound-induced seizures, are used.
-
Drug Administration: Mice are treated with various doses of this compound or vehicle via i.p. injection.
-
Seizure Induction: At the time of predicted peak drug effect, individual mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., a bell or a specific frequency tone).
-
Observation: The mice are observed for the characteristic seizure sequence: wild running, loss of posture, clonic convulsions, and tonic hindlimb extension.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the mice from the tonic hindlimb extension component of the seizure.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are attributed to its ability to counteract two major pathological cascades in neurons: glutamate-induced excitotoxicity and oxidative stress.
Glutamate-Induced Excitotoxicity Pathway
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate receptor activation, particularly of the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions (Ca²⁺). This intracellular Ca²⁺ overload triggers a cascade of detrimental events, including the activation of degradative enzymes (proteases, phospholipases, and endonucleases), mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal death.
Hydrogen Peroxide-Induced Oxidative Stress Pathway
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species that can be generated endogenously as a byproduct of cellular metabolism or exogenously. At high concentrations, H₂O₂ can directly damage cellular components, including lipids, proteins, and DNA. This leads to lipid peroxidation, protein aggregation, and DNA strand breaks, culminating in apoptosis or necrosis.
Synthesis of this compound and Analogs
A general synthetic scheme for the preparation of this compound and its analogs is outlined below. The specific details of the synthesis, including reaction conditions and purification methods, would be found in the primary research literature.
Conclusion and Future Directions
This compound represents a significant advancement in the development of multifunctional neuroprotective anticonvulsants. Its high potency in both in vitro and in vivo models suggests a promising therapeutic potential for epilepsy and other neurological conditions characterized by neuronal loss. The favorable drug-like properties of this compound further support its candidacy for continued preclinical and clinical development.
Future research should focus on elucidating the precise molecular targets of this compound within the excitotoxicity and oxidative stress pathways. A more extensive structure-activity relationship (SAR) study with a broader range of analogs could lead to the discovery of even more potent and selective compounds. Furthermore, long-term efficacy and safety studies are warranted to fully assess the disease-modifying potential of this promising class of compounds.
Methodological & Application
Application Notes and Protocols for TH-302 in Cell Culture
Introduction
TH-302, also known as evofosfamide, is a hypoxia-activated prodrug (HAP) that has demonstrated significant therapeutic potential in preclinical and clinical studies.[1] It is designed to selectively target hypoxic regions commonly found in solid tumors, a characteristic that confers resistance to conventional therapies like radiation and chemotherapy.[1] TH-302 consists of a 2-nitroimidazole moiety linked to the DNA cross-linking agent bromo-iso-phosphoramide mustard (Br-IPM).[1] Under low oxygen conditions, the 2-nitroimidazole trigger is reduced, leading to the release of the active cytotoxic agent, Br-IPM, which then crosslinks DNA, induces DNA damage, and ultimately leads to cell cycle arrest and apoptosis.[1][2]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of TH-302 on cancer cells in vitro. The protocols cover essential experiments including cell viability assays, apoptosis analysis, and cell cycle analysis.
Data Presentation
Table 1: Hypoxia-Selective Cytotoxicity of TH-302 in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of TH-302 in various human cancer cell lines under normoxic and hypoxic conditions. The data demonstrates the potent and selective cytotoxic activity of TH-302 in a low-oxygen environment.
| Cell Line | Cancer Type | IC50 (µM) under Normoxia (21% O₂) | IC50 (µM) under Hypoxia (0.1% O₂) |
| H460 | Non-small cell lung | > 40 | 0.2 |
| HCT116 | Colon | > 40 | 0.5 |
| HT29 | Colon | > 40 | 0.8 |
| MiaPaCa-2 | Pancreatic | > 40 | 0.3 |
| PC-3 | Prostate | > 40 | 0.6 |
| A549 | Non-small cell lung | > 40 | 0.4 |
| U87-MG | Glioblastoma | > 40 | 0.7 |
| MDA-MB-231 | Breast | > 40 | 0.9 |
| OVCAR-3 | Ovarian | > 40 | 0.5 |
| 786-O | Renal | > 40 | 0.4 |
Data compiled from publicly available research.[2][3] Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
General Cell Culture Protocol
A fundamental aspect of studying the effects of TH-302 is the proper maintenance of cancer cell lines.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
Phosphate-Buffered Saline (PBS).[5]
-
Trypsin-EDTA solution.[5]
-
Cell culture flasks or plates.[4]
-
Humidified incubator at 37°C with 5% CO₂.[5]
Procedure for Subculturing Adherent Cells:
-
Warm the complete culture medium, PBS, and Trypsin-EDTA to 37°C.[4]
-
Remove the old medium from the cell culture flask.
-
Wash the cell monolayer with PBS to remove any remaining medium and serum.[5]
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until the cells detach.[5]
-
Add complete medium to inactivate the trypsin and resuspend the cells by gentle pipetting.[5]
-
Transfer the cell suspension to a new flask containing pre-warmed complete medium at the desired seeding density.[5]
-
Incubate the flask at 37°C in a humidified 5% CO₂ incubator.[5]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[6]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
TH-302 stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of TH-302 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the TH-302 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
For hypoxic conditions, place the plate in a hypoxic chamber (e.g., 0.1% O₂) for the desired treatment duration (e.g., 24, 48, or 72 hours). For normoxic conditions, incubate the plate in a standard incubator.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[7][8]
Materials:
-
Cancer cell lines
-
TH-302
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with TH-302 at the desired concentrations under normoxic and hypoxic conditions for a specified time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.[9] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with TH-302.[10]
Materials:
-
Cancer cell lines
-
TH-302
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with TH-302 as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.[10]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[10]
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[10] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[10]
Visualizations
TH-302 Mechanism of Action
Caption: Mechanism of TH-302 activation under normoxic versus hypoxic conditions.
Experimental Workflow for TH-302 Cell Viability Assay
Caption: Step-by-step workflow for the TH-302 cell viability (MTT) assay.
Logical Flow of Apoptosis and Cell Cycle Analysis
Caption: Parallel workflows for apoptosis and cell cycle analysis after TH-302 treatment.
References
- 1. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. encodeproject.org [encodeproject.org]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. cdn.hellobio.com [cdn.hellobio.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Western Blot Analysis in "302" Compound Research
A comprehensive guide for researchers, scientists, and drug development professionals on the application of Western blot analysis in studies involving TH-302 and miR-302.
Due to the ambiguity of "AND-302," this document addresses two prominent research molecules, TH-302 and miR-302, where Western blot analysis is a critical application.
Part 1: TH-302 (Evofosfamide) in Western Blot Analysis
TH-302, also known as Evofosfamide, is a hypoxia-activated prodrug designed to target cancer cells in low-oxygen environments.[1][2] Western blot analysis is instrumental in elucidating its mechanism of action, particularly in studies related to DNA damage, cell cycle arrest, and apoptosis.
Data Presentation: Key Protein Targets for TH-302 Analysis
The following table summarizes key proteins and their expected changes observed in Western blot analysis following TH-302 treatment under hypoxic conditions.
| Target Protein | Function | Expected Change with TH-302 | Cellular Location | Reference |
| γH2AX | DNA double-strand break marker | Increase | Nucleus | [1] |
| HIF-1α | Hypoxia-inducible factor 1-alpha | Decrease | Nucleus/Cytoplasm | [3] |
| Cleaved Caspase-3 | Apoptosis marker | Increase | Cytoplasm | N/A |
| p53 | Tumor suppressor | Increase/Phosphorylation | Nucleus | N/A |
| BRCA1/BRCA2 | DNA repair | Sensitivity marker | Nucleus | [1] |
Experimental Protocols
Protocol 1: Analysis of γH2AX Induction by TH-302 in Hypoxic Cancer Cells
This protocol details the steps to assess DNA damage via Western blot by measuring the phosphorylation of H2AX (γH2AX).
1. Cell Culture and Treatment:
- Culture cancer cell lines (e.g., H460) in standard conditions.
- Expose cells to varying concentrations of TH-302 (e.g., 1-100 µM) under normoxic (21% O2) and hypoxic (e.g., 0.1% O2) conditions for a specified time (e.g., 2-24 hours).[1]
2. Protein Extraction:
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[4]
- Determine protein concentration using a BCA assay.
3. SDS-PAGE and Electrotransfer:
- Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.[5][6]
- Perform electrophoresis to separate proteins by molecular weight.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the signal using an imaging system.
- Quantify band intensities using densitometry software.[8]
- Normalize the γH2AX signal to a loading control like β-actin or total H2AX.
Mandatory Visualizations
Caption: Mechanism of TH-302 activation and downstream effects.
Part 2: microRNA-302 (miR-302) in Western Blot Analysis
The miR-302 family plays a crucial role in stem cell pluripotency, cell cycle regulation, and has been investigated for its role in cancer therapy.[9][10][11] Western blot analysis is essential for validating the downstream protein targets of miR-302 and understanding its functional consequences.
Data Presentation: Key Protein Targets for miR-302 Analysis
The table below highlights key protein targets of miR-302 and their expected expression changes upon miR-302 overexpression.
| Target Protein | Function | Expected Change with miR-302 | Cellular Location | Reference |
| NR2F2 | Nuclear Receptor (Inhibits OCT4) | Decrease | Nucleus | [9] |
| OCT4 | Pluripotency Marker | Increase | Nucleus | [9] |
| Erk1/2 | MAPK Signaling | Decrease | Cytoplasm/Nucleus | [10] |
| Klf2 | Transcription Factor | Increase | Nucleus | [10] |
| Cyclin D1 | Cell Cycle Progression | Decrease | Nucleus | [10] |
Experimental Protocols
Protocol 2: Validating NR2F2 as a Target of miR-302
This protocol describes how to use Western blot to confirm that miR-302 downregulates the expression of its target, NR2F2.
1. Cell Transfection:
- Culture a suitable cell line (e.g., HeLa or human embryonic stem cells).
- Transfect cells with a miR-302 mimic or a negative control miRNA using a lipid-based transfection reagent.
- Incubate for 48-72 hours to allow for changes in protein expression.
2. Protein Extraction:
- Harvest cells and prepare protein lysates as described in Protocol 1.
3. SDS-PAGE and Electrotransfer:
- Perform SDS-PAGE and membrane transfer as described in Protocol 1.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk in TBST.
- Incubate the membrane with a primary antibody against NR2F2 overnight at 4°C.
- Wash and incubate with an HRP-conjugated secondary antibody.
5. Detection and Analysis:
- Detect the signal using an ECL substrate.
- Quantify band intensities and normalize the NR2F2 signal to a loading control (e.g., GAPDH or β-actin). A significant decrease in NR2F2 protein levels in miR-302 mimic-transfected cells compared to the control would validate it as a target.
Mandatory Visualizations
Caption: Simplified signaling pathway of miR-302.
Caption: General workflow for Western blot analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LabXchange [labxchange.org]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. licorbio.com [licorbio.com]
- 7. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LabXchange [labxchange.org]
- 9. MicroRNA-302 Increases Reprogramming Efficiency via Repression of NR2F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. MicroRNA-302/367 cluster governs hESC self-renewal by dually regulating cell cycle and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AND-302 (Andor Dragonfly Spinning Disk Confocal) in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Andor Dragonfly, herein referred to as AND-302 for the context of this document, is a high-speed, multi-modal imaging platform that is exceptionally well-suited for demanding fluorescence microscopy applications. Its core technology, a spinning disk confocal unit, provides a significant advantage for live-cell imaging by minimizing phototoxicity and photobleaching, enabling the study of dynamic cellular processes over extended periods.[1][2][3] This system is highly versatile, integrating capabilities for Total Internal Reflection Fluorescence (TIRF) microscopy, photo-manipulation techniques such as Fluorescence Recovery After Photobleaching (FRAP), and super-resolution imaging.[4][5][6] These features make the this compound an invaluable tool for researchers in cell biology, neuroscience, developmental biology, and drug discovery.[1][2]
These application notes provide an overview of the this compound system's capabilities and detailed protocols for key experimental techniques.
System Specifications and Quantitative Data
The this compound (Andor Dragonfly) is a highly configurable system. The following tables summarize typical specifications. Users should consult their specific system's documentation for exact details.
Table 1: Laser Lines and Excitation
| Wavelength (nm) | Laser Type | Typical Power (mW) | Common Fluorophores |
| 405 | Solid State Diode | 100 | DAPI, Alexa Fluor 405, BFP |
| 488 | Solid State Diode | 150 | GFP, Alexa Fluor 488, FITC, YFP |
| 561 | Solid State OPSS | 100 | mCherry, RFP, Alexa Fluor 568, TRITC |
| 637/640 | Solid State Diode | 140 | Alexa Fluor 647, Cy5, DRAQ5 |
Data compiled from multiple sources.[4][6][7][8]
Table 2: Objective Lenses
| Magnification | Numerical Aperture (NA) | Immersion Medium | Key Applications |
| 10x | 0.45 | Air | Overview of tissue sections, locating cells |
| 20x | 0.75 | Air | High-resolution imaging of large fields of view |
| 40x | 1.30 | Oil | High-resolution imaging of subcellular structures |
| 63x | 1.47 | Oil | TIRF, super-resolution, high-resolution confocal |
| 100x | 1.49 | Oil | TIRF, single-molecule imaging, super-resolution |
Representative objectives. Specific configurations may vary.[9][10]
Table 3: Detector Specifications
| Camera Model | Type | Pixel Array | Pixel Size (µm) | Quantum Efficiency (QE) | Frame Rate (fps) | Key Features |
| iXon Ultra 888 | EMCCD | 1024 x 1024 | 13 x 13 | >90% | 26 - 9690 | High sensitivity for low-light applications |
| Zyla 4.2 PLUS | sCMOS | 2048 x 2048 | 6.5 x 6.5 | ~82% | Up to 100 | Large field of view, high resolution |
| Sona-6 Extreme | sCMOS | 2048 x 2048 | 6.5 x 6.5 | >95% | Up to 74 | High sensitivity and large field of view |
Data compiled from multiple sources.[4][6][10][11]
Key Applications and Experimental Protocols
The this compound system is ideal for a range of advanced imaging applications. Detailed protocols for three key techniques are provided below.
Application 1: High-Speed Live-Cell Imaging of Cytoskeletal Dynamics
Spinning disk confocal microscopy is the method of choice for observing dynamic intracellular processes with high spatial and temporal resolution.[12] The parallelized illumination and detection of a spinning disk system significantly reduces phototoxicity compared to point-scanning confocals, making it ideal for long-term imaging of sensitive live specimens.[1]
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging of cytoskeletal dynamics.
Protocol: Imaging Actin Dynamics with LifeAct-GFP
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or U2OS) on a 35 mm glass-bottom dish with a #1.5 coverslip.
-
Transfect cells with a plasmid encoding a fluorescently tagged actin-binding protein, such as LifeAct-GFP, using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Microscope Setup:
-
Turn on the this compound system, including lasers and environmental chamber (set to 37°C and 5% CO2).[9]
-
Place the dish in the microscope's stage top incubator and allow the temperature to equilibrate.[4]
-
Using a low-magnification objective (e.g., 20x), locate transfected cells expressing the fluorescent protein.
-
Switch to a high-magnification, high-NA objective (e.g., 60x or 100x oil immersion) for imaging.
-
-
Image Acquisition:
-
In the acquisition software (e.g., Andor Fusion), select the appropriate laser line (488 nm for GFP) and emission filter.[13]
-
Set the camera parameters (e.g., exposure time, EM gain for EMCCD cameras) to achieve a good signal-to-noise ratio with minimal laser power to reduce phototoxicity.
-
Define the time-lapse parameters, such as the interval between frames (e.g., 1-5 seconds) and the total duration of the experiment.
-
Acquire a Z-stack at each time point if three-dimensional information is required.
-
Start the acquisition to capture the dynamic changes in the actin cytoskeleton.
-
-
Data Analysis:
-
Open the acquired image series in an image analysis software (e.g., Imaris, Fiji/ImageJ).
-
Perform necessary image processing steps, such as background subtraction and drift correction.
-
Use appropriate plugins or tools to quantify actin dynamics, such as kymograph analysis to measure filament polymerization or retrograde flow.
-
Application 2: Measuring Protein Mobility with Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to study the dynamics of fluorescently labeled molecules within a living cell.[14] By photobleaching a specific region of interest and monitoring the recovery of fluorescence, one can determine the mobility and binding kinetics of the protein of interest.[15] The this compound system, when equipped with a photobleaching module, is well-suited for FRAP experiments due to its ability to rapidly switch between bleaching and imaging.[16]
Experimental Workflow for FRAP
References
- 1. Advancements and Applications of Spinning Disk Imaging - Vortran Laser Technology [vortranlaser.com]
- 2. andor.oxinst.com [andor.oxinst.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Andor Dragonfly 302 Spinning Disk Confocal | Cellular and Molecular Imaging Facility [research.ncsu.edu]
- 5. Dragonfly Confocal Microscope System - Andor - Oxford Instruments [andor.oxinst.com]
- 6. Andor Dragonfly Spinning Disk Confocal Microscope | USF Health [health.usf.edu]
- 7. Andor Dragonfly Spinning Disk Confocal Microscope (User's Manual) | Light Microscopy Core Facility [microscopy.duke.edu]
- 8. Andor Dragonfly Spinning Disk Confocal plus | Light Microscopy Core Facility [microscopy.duke.edu]
- 9. imb.uq.edu.au [imb.uq.edu.au]
- 10. Andor Dragonfly 602 spinning disk confocal microscope | Research, Innovation & Impact [research.missouri.edu]
- 11. researchgate.net [researchgate.net]
- 12. Imaging intracellular protein dynamics by spinning disk confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. health.usf.edu [health.usf.edu]
- 14. researchgate.net [researchgate.net]
- 15. picoquant.com [picoquant.com]
- 16. Photobleaching Assays (FRAP & FLIP) to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Framework for Characterizing Novel Tyrosine Kinase Inhibitors
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Tyrosine kinases, a major class of these enzymes, are frequent targets for therapeutic intervention. The development of small molecule inhibitors against specific tyrosine kinases is a cornerstone of modern drug discovery. A critical step in this process is the in vitro characterization of inhibitor potency and mechanism of action through robust and reproducible enzyme inhibition assays.
While a specific public-domain protocol for a compound designated "AND-302" is not available, the principles of characterizing a novel enzyme inhibitor remain universal. This document provides a detailed application note and a general protocol for an enzyme inhibition assay, using a hypothetical tyrosine kinase inhibitor as a representative example. This framework is informed by established methodologies for compounds such as ENZ302, a preclinical tyrosine kinase inhibitor targeting Src.[1] This protocol is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.
Assay Principle
The protocol described here is a generic, fluorescence-based assay to determine the in vitro potency of a test compound against a purified tyrosine kinase. The assay measures the amount of phosphorylated substrate produced by the enzyme. The kinase reaction is performed in the presence of varying concentrations of the inhibitor. The amount of phosphopeptide product is then quantified using a detection system, often involving a specific antibody that recognizes the phosphorylated substrate, coupled to a fluorescent reporter. The resulting signal is inversely proportional to the kinase inhibition. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, is determined by fitting the dose-response data to a suitable model.
Experimental Protocols
Reagents and Materials
-
Kinase: Purified, active recombinant tyrosine kinase (e.g., Src).
-
Substrate: A suitable peptide or protein substrate for the specific kinase (e.g., a poly-Glu-Tyr peptide).
-
Inhibitor: Test compound (e.g., "this compound") dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Buffer solution appropriate for the kinase (e.g., Tris-HCl, pH 7.5, containing MgCl₂, MnCl₂, DTT, and a surfactant like Brij-35).
-
Detection Reagent: A system to detect the phosphorylated product. This can be an antibody-based system (e.g., HTRF, AlphaScreen, or fluorescence polarization) or a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).
-
Microplates: Low-volume, 384-well white or black microplates, appropriate for the plate reader.
-
Plate Reader: A multi-mode microplate reader capable of detecting the signal from the chosen detection reagent (e.g., fluorescence, time-resolved fluorescence, or luminescence).
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine or a specific known inhibitor like Lapatinib for certain kinases) for assay validation.[1]
Detailed Assay Protocol
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare a 1X working solution of the assay buffer. Keep on ice.
-
ATP Solution: Prepare a 2X working solution of ATP in 1X Assay Buffer. The final concentration should be at or near the Km of the kinase for ATP.
-
Enzyme Solution: Prepare a 2X working solution of the tyrosine kinase in 1X Assay Buffer. The concentration should be optimized to produce a robust signal within the linear range of the assay.
-
Substrate/Detection Mix: Prepare a 4X working solution of the peptide substrate and the detection reagents (if applicable) in 1X Assay Buffer.
Step 2: Compound Dilution (11-point, 1:3 serial dilution)
-
Create a serial dilution plate. Add 20 µL of 100% DMSO to columns 2-11.
-
Add 30 µL of the 10 mM inhibitor stock solution to column 1.
-
Transfer 10 µL from column 1 to column 2. Mix well by pipetting.
-
Repeat this 1:3 serial dilution across the plate to column 10. Column 11 will contain only DMSO (vehicle control). Column 12 will be the "no enzyme" control.
-
Prepare an intermediate dilution of the compounds by transferring a small amount (e.g., 1-2 µL) of the serially diluted compounds into the assay buffer to create a 4X final concentration stock. This minimizes the final DMSO concentration in the assay.
Step 3: Assay Plate Setup
-
Add Inhibitor: Add 5 µL of the 4X serially diluted inhibitor solutions (from the intermediate plate) to the appropriate wells of the 384-well assay plate. Add 5 µL of buffer with the same DMSO percentage to the control wells (Maximum activity and No enzyme).
-
Add Enzyme: Add 5 µL of the 2X enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of 1X Assay Buffer to the "no enzyme" wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the 2X ATP/Substrate mixture to all wells to start the kinase reaction.
-
Reaction Incubation: Mix the plate and incubate for the optimized reaction time (e.g., 60-120 minutes) at room temperature. The plate should be protected from light.
Step 4: Signal Detection
-
Stop Reaction (if necessary): For some assay formats, a stop solution is added. For homogenous assays like HTRF or Kinase-Glo, this is often not required.
-
Add Detection Reagent: If not already present, add the final detection reagents as per the manufacturer's instructions.
-
Detection Incubation: Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
Read Plate: Read the plate on a compatible microplate reader using the appropriate settings for the detection method.
Data Analysis
-
Calculate Percent Inhibition: The data is normalized using the "no enzyme" control (0% activity) and the "DMSO only" control (100% activity).
-
Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
-
IC50 Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[2][3]
-
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
-
Data Presentation
The potency of novel inhibitors is typically compared against known standards or across different kinases to assess selectivity.
Table 1: In Vitro Inhibitory Potency of Test Compounds against Tyrosine Kinase X
| Compound | Target Kinase | IC50 (nM) [95% CI] | Hill Slope | R² |
|---|---|---|---|---|
| This compound | Tyrosine Kinase X | 15.2 [12.1 - 18.3] | 1.1 | 0.992 |
| Control Inhibitor | Tyrosine Kinase X | 5.8 [4.5 - 7.1] | 0.9 | 0.995 |
Data shown are representative. Actual values must be determined experimentally.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the tyrosine kinase inhibition assay.
Signaling Pathway Diagram
Caption: Simplified Src tyrosine kinase signaling pathway.
References
Application Notes and Protocols for In Vivo Imaging of TH-302 (Evofosfamide)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo imaging techniques used to evaluate the pharmacodynamics and efficacy of TH-302 (evofosfamide), a hypoxia-activated prodrug. The included protocols are intended to serve as a guide for researchers planning preclinical imaging studies with TH-302.
Introduction to TH-302
TH-302, also known as evofosfamide, is an investigational hypoxia-activated prodrug designed to selectively target and eliminate hypoxic cells within solid tumors.[1] Its mechanism of action relies on the enzymatic reduction of a 2-nitroimidazole moiety under low-oxygen conditions, which leads to the release of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM).[2] This targeted activation makes TH-302 a promising agent for combination therapies, as it can eliminate the radio- and chemo-resistant hypoxic fraction of tumors. In vivo imaging plays a crucial role in understanding the drug's mechanism, assessing its efficacy, and identifying predictive biomarkers of response.
Key In Vivo Imaging Modalities
Several non-invasive imaging techniques are employed to study the effects of TH-302 in preclinical cancer models. These include:
-
Positron Emission Tomography (PET): Primarily used to assess tumor hypoxia and metabolic activity.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): Provides information on tumor vascularity, perfusion, and permeability.
-
Diffusion-Weighted Magnetic Resonance Imaging (DW-MRI): Measures the diffusion of water molecules to infer changes in tumor cellularity and membrane integrity.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of TH-302 using various in vivo imaging techniques.
Table 1: PET Imaging Data with 18F-FMISO
| Tumor Model | Treatment Group | Imaging Timepoint | Mean SUVmax | Tumor-to-Muscle Ratio (TMR) | Reference |
| Squamous Cell Carcinoma (SCCVII) | Control | Baseline | 2.1 | 1.8 | [3] |
| Squamous Cell Carcinoma (SCCVII) | TH-302 | Post-treatment | 1.5 | 1.3 | [3] |
| Colorectal Xenograft (HT29) | Control | Baseline | 1.8 | 1.6 | [4] |
| Colorectal Xenograft (HT29) | DMXAA + TH-302 | 24h post-treatment | 1.2 | 1.1 | [4] |
Table 2: DCE-MRI Quantitative Data
| Tumor Model | Treatment Group | Imaging Timepoint | Mean Ktrans (min-1) | Mean ve | Reference |
| Pancreatic (Hs766t) | TH-302 | 48h post-treatment | 0.08 | 0.25 | [5][6] |
| Pancreatic (MiaPaCa-2) | TH-302 | 48h post-treatment | 0.12 | 0.30 | [5][6] |
| Pancreatic (SU.86.86) | TH-302 | 48h post-treatment | 0.21 | 0.35 | [5][6] |
| Lung Cancer (A549) | Control | Baseline | 0.53 | 0.40 | [7] |
| Lung Cancer (A549) | TH-302 + Radiation | Follow-up | 0.33 | 0.32 | [7] |
Table 3: DW-MRI Quantitative Data
| Tumor Model | Treatment Group | Imaging Timepoint | Mean ADC (x 10-3 mm2/s) | % Change from Baseline | Reference |
| Pancreatic (Hs766t) | TH-302 | 24h post-treatment | 0.72 | +29% | [5][6] |
| Pancreatic (Hs766t) | TH-302 | 48h post-treatment | 0.65 | +17% | [5][6] |
| Pancreatic (MiaPaCa-2) | TH-302 | 24h post-treatment | 0.55 | +8% | [5][6] |
| Prostate Cancer (CWR22) | Control | 24h post-sham | 0.51 | No significant change | [8] |
| Prostate Cancer (CWR22) | TH-302 + PDT | 24h post-treatment | 0.75 | +47% | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TH-302 and a typical experimental workflow for its in vivo evaluation.
Caption: Mechanism of action of TH-302.
Caption: A typical experimental workflow for in vivo imaging of TH-302.
Detailed Experimental Protocols
Protocol 1: 18F-FMISO PET Imaging for Tumor Hypoxia
Objective: To non-invasively quantify tumor hypoxia before and after treatment with TH-302.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts).
-
18F-FMISO (Fluoromisonidazole).
-
Small animal PET/CT scanner.
-
Anesthesia (e.g., isoflurane).
-
Tail vein catheter.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).
-
Maintain the animal's body temperature at 37°C throughout the procedure.
-
Place a catheter in the tail vein for radiotracer injection.
-
-
Radiotracer Administration:
-
Image Acquisition:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan of the tumor region for 10-20 minutes.[10]
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
-
Calculate the maximum standardized uptake value (SUVmax) within the tumor ROI.
-
Calculate the tumor-to-muscle ratio (TMR) by dividing the mean SUV of the tumor by the mean SUV of the muscle.
-
Protocol 2: Dynamic Contrast-Enhanced (DCE) MRI
Objective: To assess changes in tumor vascular perfusion and permeability following TH-302 treatment.
Materials:
-
Tumor-bearing mice.
-
Small animal MRI scanner (e.g., 7T).
-
Contrast agent (e.g., Gd-DTPA).
-
Anesthesia and monitoring equipment.
-
Tail vein catheter.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and maintain its body temperature.
-
Position the animal in the MRI scanner with the tumor within the imaging coil.
-
Insert a tail vein catheter for contrast agent injection.
-
-
Image Acquisition:
-
Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time.
-
Begin dynamic T1-weighted imaging using a fast gradient echo sequence (e.g., TR/TE = 6 ms/2.41 ms, flip angle = 10°).[11]
-
After acquiring a set of baseline images, inject a bolus of Gd-DTPA (e.g., 0.1 mmol/kg) through the tail vein catheter.[12]
-
Continue acquiring dynamic images for at least 10-15 minutes to capture the contrast agent wash-in and wash-out kinetics.
-
-
Image Analysis:
-
Perform motion correction on the dynamic image series if necessary.
-
Convert the signal intensity-time curves to contrast agent concentration-time curves.
-
Fit the concentration-time data to a pharmacokinetic model (e.g., Tofts model) to derive quantitative parameters, including:
-
Ktrans (volume transfer constant): Reflects both blood flow and permeability.
-
ve (extravascular extracellular space volume fraction): Represents the volume of the interstitium.
-
-
Protocol 3: Diffusion-Weighted (DW) MRI
Objective: To evaluate changes in tumor cellularity and cell membrane integrity after TH-302 therapy.
Materials:
-
Tumor-bearing mice.
-
Small animal MRI scanner.
-
Anesthesia and monitoring equipment.
Procedure:
-
Animal Preparation:
-
Anesthetize and position the mouse in the MRI scanner as described for DCE-MRI.
-
-
Image Acquisition:
-
Acquire a series of diffusion-weighted images using a spin-echo or echo-planar imaging sequence.
-
Use multiple b-values (e.g., 0, 100, 200, 500, 800, 1000 s/mm2) to sensitize the images to water diffusion.[13][14]
-
Acquire images with diffusion gradients applied in at least three orthogonal directions.
-
-
Image Analysis:
-
Calculate the Apparent Diffusion Coefficient (ADC) map on a pixel-by-pixel basis by fitting the signal intensity at different b-values to a mono-exponential decay model.
-
Draw ROIs on the tumor in the ADC maps.
-
Calculate the mean ADC value within the tumor ROI. An increase in ADC is often indicative of increased cell death and necrosis.[5][6]
-
References
- 1. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 3. The optimal 18F-Fluoromisonidazole PET threshold to define tumor hypoxia in preclinical squamous cell carcinomas using pO2 electron paramagnetic resonance imaging as reference truth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Fluromisonidazole PET Imaging as a Biomarker for the Response to 5,6-Dimethylxanthenone-4-Acetic Acid in Colorectal Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MR Imaging Biomarkers to Monitor Early Response to Hypoxia-Activated Prodrug TH-302 in Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reproducibility of dynamic contrast enhanced MRI derived transfer coefficient Ktrans in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fei-lab.org [fei-lab.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. 18F-FMISO PET Imaging Identifies Hypoxia and Immunosuppressive Tumor Microenvironments and Guides Targeted Evofosfamide Therapy in Tumors Refractory to PD-1 and CTLA-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Pharmacokinetics of Gd-DTPA for Dynamic Contrast-enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diffusion weighted magnetic resonance imaging (DW-MRI) as a non-invasive, tissue cellularity marker to monitor cancer treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of TH-302 (assumed to be AND-302)
Disclaimer: No specific drug or compound with the identifier "AND-302" was found in publicly available scientific literature. The following application notes and protocols have been developed based on the hypoxia-activated prodrug TH-302 , which has a similar designation and is well-documented in cancer research. It is assumed that "this compound" is a synonym or internal code for TH-302.
Application Note: Quantitative Analysis of TH-302 and its Active Metabolite Br-IPM in Plasma using LC-MS/MS
Introduction
TH-302 is a hypoxia-activated prodrug designed to selectively target cancer cells in low-oxygen environments.[1][2][3] Under hypoxic conditions, the 2-nitroimidazole moiety of TH-302 is reduced, leading to the release of the cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), which crosslinks DNA.[1][2] Accurate quantification of TH-302 and its active metabolite, Br-IPM, in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development.[4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of TH-302 and Br-IPM in plasma. Mass spectrometry is a powerful tool for this purpose due to its high sensitivity and selectivity.[5][6][7]
Methodology
A general strategy for quantitative analysis involves protein precipitation for sample cleanup, followed by separation using reversed-phase liquid chromatography and detection with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[6]
Data Presentation
The following table summarizes the key parameters for the LC-MS/MS analysis of TH-302 and Br-IPM.
| Parameter | TH-302 | Br-IPM |
| Precursor Ion (m/z) | [To be determined experimentally] | [To be determined experimentally] |
| Product Ion (m/z) | [To be determined experimentally] | [To be determined experimentally] |
| Collision Energy (eV) | [To be determined experimentally] | [To be determined experimentally] |
| Retention Time (min) | [To be determined experimentally] | [To be determined experimentally] |
| Linear Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| LLOQ | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%) | 85 - 115% | 85 - 115% |
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of TH-302 and Br-IPM in plasma samples.
Protocol: LC-MS/MS Method for Quantification of TH-302 and Br-IPM in Human Plasma
1. Scope This protocol details the procedure for the quantitative analysis of TH-302 and its active metabolite Br-IPM in human plasma using LC-MS/MS.
2. Materials and Reagents
-
TH-302 and Br-IPM reference standards
-
Internal Standard (IS) (e.g., deuterated TH-302)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4. Standard Solution Preparation
-
Prepare stock solutions of TH-302, Br-IPM, and the IS in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with 50:50 acetonitrile:water.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate working standard solutions into blank human plasma.
5. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the IS working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
6. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | [To be optimized based on column and system] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
7. Data Analysis
-
Integrate the chromatographic peaks for TH-302, Br-IPM, and the IS.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Use a linear regression model with a 1/x² weighting to fit the calibration curve.
-
Determine the concentrations of TH-302 and Br-IPM in the QC and unknown samples from the calibration curve.
Signaling Pathway of TH-302 Action
TH-302 is activated under hypoxic conditions, leading to DNA damage and cell cycle arrest.[1] The following diagram illustrates the proposed signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening of Modulators of the miR-302 Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MicroRNA-302 (miR-302) is a family of microRNAs that plays a crucial role in regulating cellular processes such as pluripotency, cell cycle, and angiogenesis.[1][2][3] The miR-302 cluster is highly expressed in embryonic stem cells (ESCs) and its dysregulation has been implicated in various diseases, including cancer.[2] This makes the miR-302 signaling pathway an attractive target for therapeutic intervention. High-throughput screening (HTS) provides a robust platform for identifying small molecule modulators (inhibitors or activators) of the miR-302 pathway, which can be valuable tools for further research and drug development.[4][5][6]
This document provides detailed application notes and protocols for conducting high-throughput screening assays to identify modulators of the miR-302 pathway.
Principle of the Assay:
The primary HTS assay described here is a luciferase reporter assay designed to measure the activity of the miR-302 promoter. This assay relies on a reporter construct where the firefly luciferase gene is under the control of the miR-302 promoter. Cells are co-transfected with this reporter construct and a control reporter (e.g., Renilla luciferase) for normalization. In the presence of a compound that activates the miR-302 promoter, the expression of firefly luciferase will increase, leading to a higher luminescent signal. Conversely, an inhibitor will decrease the signal.
A secondary assay, a cell viability assay, is also described to identify compounds that may be cytotoxic and thus produce false-positive results in the primary screen.
Data Presentation
Table 1: Example Data from a High-Throughput Screen for miR-302 Modulators
| Compound ID | Concentration (µM) | Normalized Luciferase Activity (Fold Change) | Cell Viability (%) | Hit Classification |
| Control (DMSO) | - | 1.0 | 100 | - |
| Positive Control (e.g., Butyrate) | 10 | 3.5 | 98 | Activator |
| Test Compound 1 | 10 | 2.8 | 95 | Activator |
| Test Compound 2 | 10 | 0.4 | 92 | Inhibitor |
| Test Compound 3 | 10 | 0.9 | 30 | Cytotoxic |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening using a Luciferase Reporter Assay
Materials and Reagents:
-
HeLa or other suitable human cell line
-
p302-Luc reporter plasmid (containing the miR-302 promoter driving firefly luciferase)[1]
-
pRL-TK control plasmid (containing the Renilla luciferase gene)
-
Lipofectamine 2000 or other transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
384-well white, clear-bottom assay plates
-
Compound library
-
Dual-Glo Luciferase Assay System
-
Luminometer plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and resuspend HeLa cells in DMEM with 10% FBS.
-
Seed 5,000 cells per well in a 384-well white, clear-bottom plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Transfection:
-
Prepare a transfection mix in Opti-MEM containing p302-Luc and pRL-TK plasmids and Lipofectamine 2000, according to the manufacturer's instructions.
-
Add the transfection mix to each well.
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
Replace the transfection medium with fresh DMEM with 10% FBS.
-
-
Compound Addition:
-
Using an automated liquid handler, add compounds from the library to the assay plates at the desired final concentration (e.g., 10 µM). Include appropriate controls (DMSO as a negative control and a known activator/inhibitor as a positive control).
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add Dual-Glo Luciferase Reagent to each well and mix.
-
Incubate for 10 minutes at room temperature.
-
Measure firefly luminescence using a plate reader.
-
Add Dual-Glo Stop & Glo Reagent to each well and mix.
-
Incubate for 10 minutes at room temperature.
-
Measure Renilla luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Calculate the fold change in normalized luciferase activity relative to the DMSO control.
-
Identify "hits" based on a predefined cutoff (e.g., >2-fold activation or <0.5-fold inhibition).
-
Protocol 2: Secondary High-Throughput Screening using a Cell Viability Assay
Materials and Reagents:
-
HeLa cells
-
DMEM with 10% FBS
-
384-well clear-bottom assay plates
-
Compound library
-
CellTiter-Glo Luminescent Cell Viability Assay
-
Luminometer plate reader
Methodology:
-
Cell Seeding and Compound Addition:
-
Follow the same procedure as in Protocol 1, steps 1 and 3.
-
-
Cell Viability Assay:
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo Reagent to each well and mix.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound-treated well relative to the DMSO control.
-
Flag compounds that reduce cell viability below a certain threshold (e.g., 80%) as potentially cytotoxic.
-
Mandatory Visualization
Caption: The miR-302 signaling pathway, highlighting key upstream regulators and downstream targets.
Caption: A streamlined workflow for high-throughput screening of miR-302 pathway modulators.
References
- 1. MicroRNA-302 Increases Reprogramming Efficiency via Repression of NR2F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. MicroRNA-302/367 cluster governs hESC self-renewal by dually regulating cell cycle and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Navigating Drug Discovery with High-Throughput Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
AND-302 standard operating procedure for lab use
Application Notes & Protocols: AND-302
For Use by Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a small-molecule agent with potent neuroprotective and anticonvulsant properties.[1] It has demonstrated high efficacy in in vitro models of excitotoxicity and oxidative stress, making it a compound of interest for neurological research and drug development.[1] These application notes provide a detailed standard operating procedure for the laboratory use of this compound in neuroprotection assays, based on published research.
Quantitative Data Summary
The following table summarizes the in vitro neuroprotective potency of this compound against glutamate- and hydrogen peroxide-induced toxicity in hippocampal neuron cultures.[1]
| Toxin | Assay | This compound EC₅₀ (nM) | Efficacy |
| 30 µM Glutamate | Propidium Iodide (PI) | 0.13 | Full Protection |
| 30 µM Glutamate | CFDA | 0.07 | Full Protection |
| 10 µM Hydrogen Peroxide | Propidium Iodide (PI) | 0.09 - 3 | Potent Neuroprotection |
| 10 µM Hydrogen Peroxide | CFDA | 0.09 - 3 | Potent Neuroprotection |
Experimental Protocols
In Vitro Neuroprotection Assays Against Glutamate- and Hydrogen Peroxide-Induced Toxicity
This protocol details the methodology for assessing the neuroprotective effects of this compound in primary hippocampal cultures.
1. Materials and Reagents:
-
This compound
-
Primary hippocampal neuron cultures (12-22 days in vitro)
-
Glutamate solution
-
Hydrogen Peroxide (HP) solution
-
Propidium Iodide (PI) assay kit
-
Carboxyfluorescein diacetate (CFDA) assay kit
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 96-well)
-
Fluorescence plate reader
2. Experimental Workflow Diagram:
Caption: Workflow for in vitro neuroprotection assays of this compound.
3. Detailed Protocol Steps:
a. Glutamate-Induced Toxicity Assay:
-
Utilize hippocampal cultures between 12 and 22 days of age.
-
Treat the cultures with varying concentrations of this compound.
-
After four hours of pre-treatment with this compound, add 30 µM glutamate to the culture wells.
-
Continue the co-treatment for an additional duration as determined by the experimental design.
-
Proceed with the viability assays.
b. Hydrogen Peroxide-Induced Toxicity Assay:
-
Use hippocampal cultures between 12 and 22 days of age.[1]
-
Treat the cultures with various concentrations of this compound.[1]
-
Immediately following the addition of this compound, add 10 µM hydrogen peroxide (HP).[1]
-
Co-treat the cultures with this compound and HP for four hours.[1]
-
Proceed with the viability assays.
4. Multiplexed Viability Assays:
To assess cell culture viability, two multiplexed assays are used to measure changes in cell death and neuronal viability within the same culture well.[1]
-
Propidium Iodide (PI) Assay: This assay is used to estimate the amount of cell death. An increase in fluorescence corresponds to an increase in cell death.[1]
-
CFDA Assay: This assay is used to estimate changes in neuronal viability. An increase in fluorescence indicates greater neuronal viability.[1]
5. Data Analysis:
-
Measure the fluorescence for both the PI and CFDA assays using a fluorescence plate reader.
-
The neuroprotective effect of this compound is observed as a decrease in PI fluorescence and an increase in CFDA fluorescence.[1]
-
Each data point should be the mean of multiple determinations from separate experiments (e.g., the mean of 8 determinations from two separate experiments).[1]
-
Calculate the EC₅₀ values for this compound-mediated neuroprotection for each assay.
Signaling Pathway
The precise signaling pathway for the neuroprotective mechanism of action of this compound has not been fully elucidated in the provided documentation. Further research is required to identify the specific molecular targets and downstream signaling cascades involved in its therapeutic effects.
Logical Relationship Diagram for Neuroprotection
Caption: this compound's role in mitigating neuronal cell death.
References
Troubleshooting & Optimization
AND-302 solubility issues and solutions
Welcome to the technical support center for AND-302. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental medium.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps you can take:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.
-
Increase the percentage of DMSO: While it's best to keep the final DMSO concentration low to avoid solvent effects on your experiment, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a surfactant or co-solvent: Incorporating a small amount of a biocompatible surfactant like Tween® 80 or a co-solvent such as Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous media. Extensive validation is required to ensure these additives do not interfere with your experimental results.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound, as precipitation can occur over time. Prepare them fresh from the DMSO stock solution immediately before use.
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is 254.22 g/mol .[1] This value should be used when calculating the amount of compound needed to prepare solutions of a specific molarity.
Q4: How should I store this compound?
A4: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem: Precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 254.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out 2.54 mg of this compound powder and place it into a sterile vial.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolving the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary, but allow the solution to return to room temperature before use.
-
Storage: Store the 10 mM stock solution at -20°C for long-term storage. When needed, thaw the vial and bring it to room temperature before opening to prevent water condensation.
Caption: Protocol for preparing a 10 mM this compound stock solution.
Data Presentation
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | |||
| Ethanol | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Cell Culture Media | 37 |
References
Technical Support Center: Optimizing TH-302 (Evofosfamide) Concentration for Experiments
Disclaimer: The compound "AND-302" is not a widely recognized standard identifier. This guide has been developed based on the assumption that the query refers to TH-302 (Evofosfamide) , a well-documented hypoxia-activated prodrug. The information provided below is for research purposes only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of TH-302 (Evofosfamide).
Frequently Asked Questions (FAQs)
Q1: What is TH-302 (Evofosfamide) and what is its mechanism of action?
A1: TH-302, also known as Evofosfamide, is a hypoxia-activated prodrug.[1][2] It is designed to selectively target and eliminate cells in hypoxic (low oxygen) environments, which are characteristic of solid tumors.[1][3] The molecule consists of a 2-nitroimidazole moiety linked to a DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[1][4] Under normal oxygen conditions (normoxia), TH-302 is relatively non-toxic.[1][2] However, in hypoxic conditions, the 2-nitroimidazole part is reduced, leading to the release of the cytotoxic Br-IPM.[1][4] Br-IPM then crosslinks DNA, inducing cell cycle arrest and apoptosis.[2][4]
Q2: What is a typical starting concentration range for in vitro experiments with TH-302?
A2: The optimal concentration of TH-302 is highly dependent on the cell line and, most importantly, the oxygen tension. Under hypoxic conditions (e.g., <1% O₂), TH-302 is significantly more potent. For initial experiments, a broad concentration range should be tested. Based on published data, a starting point could be from 0.01 µM to 100 µM under both normoxic and hypoxic conditions to determine the therapeutic window.[5][6][7]
Q3: How does oxygen concentration affect the activity of TH-302?
A3: Oxygen is a critical determinant of TH-302 activity. In the presence of oxygen, the activated radical form of TH-302 is rapidly re-oxidized back to its inactive prodrug form, preventing the release of the cytotoxic agent.[1][4] As the oxygen concentration decreases, the activation and release of Br-IPM become more efficient, leading to a dramatic increase in cytotoxicity.[8] This selective activation is the key to its targeted anti-cancer activity.
Q4: Can TH-302 be combined with other therapies?
A4: Yes, TH-302 has been shown to have synergistic effects when combined with conventional chemotherapies like cisplatin, doxorubicin, and gemcitabine, as well as with radiotherapy.[1][8] By targeting the hypoxic tumor core, which is often resistant to traditional treatments, TH-302 can enhance the overall efficacy of combination therapies.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent oxygen levels in the hypoxic chamber.
-
Solution: Ensure your hypoxic chamber is properly calibrated and maintains a stable, low oxygen concentration throughout the experiment. Use an oxygen sensor to monitor levels continuously. Also, ensure a consistent cell seeding density, as this can influence the local oxygen consumption.
Issue 2: No significant difference in cytotoxicity between normoxic and hypoxic conditions.
-
Possible Cause 1: The cell line used may have low levels of the reductases required to activate TH-302.
-
Solution 1: Screen different cell lines to find a suitable model. You can also perform gene expression analysis to quantify the levels of relevant reductase enzymes.
-
Possible Cause 2: The duration of exposure to TH-302 under hypoxia is insufficient.
-
Solution 2: Increase the incubation time with TH-302 under hypoxic conditions. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal exposure time for your specific cell line.[9]
Issue 3: High levels of cell death in normoxic control groups.
-
Possible Cause: The concentration of TH-302 used is too high, leading to off-target toxicity even in the absence of hypoxic activation.
-
Solution: Perform a dose-response curve starting from a much lower concentration to find the maximum tolerated dose under normoxic conditions. Published data indicates that IC50 values under normoxia are often greater than 40 µM.[3][10]
Experimental Protocols
Protocol 1: Determining the IC50 of TH-302 in Cell Culture
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of TH-302 under both normoxic and hypoxic conditions.
-
Cell Seeding: Seed your cancer cell line of choice in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of TH-302 in an appropriate solvent (e.g., DMSO).[9] Create a serial dilution of TH-302 in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of TH-302. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation:
-
Hypoxic Group: Place one set of plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, balance N₂).
-
Normoxic Group: Place the other set of plates in a standard cell culture incubator (21% O₂, 5% CO₂).
-
-
Incubation Time: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).[7][9]
-
Viability Assay: After incubation, assess cell viability using a standard method such as the MTT, MTS, or a neutral red uptake assay.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Data Presentation
Table 1: In Vitro Cytotoxicity of TH-302 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) under Hypoxia (O₂) | IC50 (µM) under Normoxia (Air) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| H460 | Non-small cell lung | 0.1 ± 0.03 | > 40 | > 400 | [3][10] |
| HT29 | Colon | 0.2 | > 100 | > 500 | [5][8] |
| MCF-7 | Breast | 1.56 | > 50 | > 32 | [9] |
| MDA-MB-231 | Breast | 4.37 | > 50 | > 11 | [9] |
| CNE-2 | Nasopharyngeal | 8.33 ± 0.75 | > 100 | > 12 | [6] |
| HONE-1 | Nasopharyngeal | 7.62 ± 0.67 | > 100 | > 13 | [6] |
| HNE-1 | Nasopharyngeal | 0.31 ± 0.07 | > 100 | > 322 | [6] |
| U87MG | Glioblastoma | 90 | 1400 | 15.6 | [7] |
HCR = (IC50 Normoxia) / (IC50 Hypoxia)
Visualizations
Signaling and Activation Pathway of TH-302
Caption: Mechanism of TH-302 activation under normoxic vs. hypoxic conditions.
Experimental Workflow for TH-302 Concentration Optimization
Caption: A stepwise workflow for optimizing TH-302 concentration in vitro.
References
- 1. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evofosfamide - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evofosfamide Is Effective against Pediatric Aggressive Glioma Cell Lines in Hypoxic Conditions and Potentiates the Effect of Cytotoxic Chemotherapy and Ionizing Radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Understanding "AND-302"
Internal Note: Initial searches for "AND-302" have not yielded a specific publicly documented therapeutic agent. The designation "302" is associated with several different investigational and approved drugs, each with a distinct mechanism of action and safety profile. Without further clarification on the specific identity of "this compound," a detailed and accurate technical support center addressing its off-target effects cannot be generated.
To provide the most relevant and accurate information, please specify the full name or class of the compound you are referring to as "this compound."
To illustrate our capabilities and provide a framework for the information you will receive once the compound is identified, we have provided a generalized troubleshooting guide and FAQ section based on common issues encountered with targeted therapies, particularly kinase inhibitors.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a structured approach for researchers encountering unexpected phenotypes or discrepancies in their experimental results when working with a targeted inhibitor.
1. Unexpected Cellular Phenotype Observed
-
Symptom: The observed cellular response does not align with the known function of the intended target.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Western Blot: Verify that the inhibitor is reducing the phosphorylation of the direct downstream substrate of the intended target kinase.
-
NanoBRET™ Target Engagement Assay: Directly measure the binding of the inhibitor to the target kinase in living cells.[1]
-
-
Perform a Rescue Experiment:
-
Overexpress a drug-resistant mutant of the target kinase. If the phenotype is reversed, the effect is likely on-target. If it persists, an off-target effect is probable.[2]
-
-
Titrate Inhibitor Concentration:
-
Use the lowest effective concentration that still inhibits the intended target. Correlate the phenotypic response with the degree of target inhibition to differentiate on-target from off-target effects.[2]
-
-
2. Discrepancy Between Biochemical and Cell-Based Assay Results
-
Symptom: The inhibitor shows high potency in a biochemical (e.g., purified kinase) assay but is significantly less potent in a cell-based assay.
-
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Poor cell permeability can lead to lower intracellular concentrations of the inhibitor.
-
-
Investigate Efflux Pump Activity:
-
Consider ATP Competition:
-
Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can compete with ATP-competitive inhibitors for binding to the kinase.[2]
-
-
Verify Target Expression and Activity:
-
Confirm that the target kinase is expressed and active (phosphorylated) in the cell line being used via Western blotting or a similar technique.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: How can I proactively identify potential off-target effects of my kinase inhibitor?
A1: Proactive identification is crucial for accurate data interpretation. Key strategies include:
-
Kinase Selectivity Profiling: Screen the inhibitor against a large panel of kinases to determine its selectivity. This can be done through commercial services that offer panels covering a significant portion of the human kinome.[2]
-
Chemical Proteomics: Use techniques like drug-affinity purification followed by mass spectrometry to identify protein interactions, including off-target kinases.[2]
-
Computational Modeling: Utilize rational drug design and computational tools to predict potential interactions with off-target proteins based on molecular structure.[3]
Q2: What are the best practices for designing experiments to minimize the impact of off-target effects?
A2: To minimize the influence of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Titrate the inhibitor to find the lowest concentration that effectively inhibits the intended target without engaging off-targets.[2]
-
Employ a Secondary Inhibitor: Use a structurally distinct inhibitor of the same target. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Utilize Genetic Approaches: Use techniques like CRISPR-Cas9 or RNA interference to knock down or knock out the intended target. The resulting phenotype can then be compared to that produced by the inhibitor.[3]
Q3: Can off-target effects ever be beneficial?
A3: Yes, sometimes off-target effects can contribute to the therapeutic benefit of a drug. This concept, known as polypharmacology, occurs when a drug interacts with multiple targets that are involved in the disease pathway. For instance, some anti-cancer agents inhibit several kinases that contribute to cancer progression.[1][4]
Visualizing Experimental Workflows and Concepts
Below are examples of diagrams that can be generated to illustrate key processes once the specific details of "this compound" are known.
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Caption: On-target vs. off-target signaling pathways.
References
Technical Support Center: Improving AND-302 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with the hypothetical small molecule AND-302.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or shows visible precipitate over time. What is the cause and how can I resolve it?
A1: Cloudiness or precipitation of this compound in solution is a common issue that can arise from several factors, including low solubility, compound degradation into an insoluble product, or exceeding the solubility limit upon dilution into an aqueous buffer.
Troubleshooting Steps:
-
Verify Solubility: Determine the kinetic solubility of this compound in your specific buffer system.[1]
-
Adjust Concentration: Prepare a more dilute stock solution or decrease the final working concentration in your assay.[1]
-
Optimize Solvent System: If using a co-solvent like DMSO, ensure the final concentration is minimized (typically <0.5% in cell-based assays) to avoid precipitation in aqueous solutions.[1] Consider using an alternative solvent with higher solubilizing power.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for this compound's solubility.[1]
-
Fresh Preparations: Always prepare fresh dilutions from your stock solution for each experiment to minimize the time the compound spends in a potentially less stable solution.[1][2]
Q2: I am observing a decrease in the activity of this compound in my cell-based assay over the course of the experiment. What could be the reason?
A2: A gradual loss of activity suggests that this compound may be degrading in the cell culture medium. Several factors can contribute to this instability.
Troubleshooting Steps:
-
Assess Compound Stability: Perform a time-course experiment to measure the stability of this compound in the specific culture medium at the experimental temperature (e.g., 37°C).[2]
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Aliquot stock solutions into smaller, single-use volumes.[3]
-
Protect from Light: If this compound is light-sensitive, store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2][3]
-
Control Temperature: Degradation reactions are often accelerated at higher temperatures. Store stock solutions at -20°C or -80°C and minimize the time working solutions are kept at room temperature.[2][3]
-
Consider Adsorption: The compound may be adsorbing to plasticware, reducing its effective concentration. Using low-binding plates or adding a small amount of a non-ionic surfactant can mitigate this issue.[2]
Q3: The color of my this compound stock solution has changed. Is this a sign of degradation?
A3: A change in the color of a solution is often an indicator of chemical degradation or oxidation.[3] It is crucial to investigate the integrity of the compound before proceeding with experiments.
Troubleshooting Steps:
-
Analytical Confirmation: Use an analytical technique like HPLC or LC-MS to analyze the discolored solution. Compare the chromatogram to that of a freshly prepared solution to identify any new peaks corresponding to degradation products.[2]
-
Inert Atmosphere: If this compound is sensitive to oxidation, prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[2][3]
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions. Ensure you are using high-purity, anhydrous solvents for your stock solutions.
-
Discard and Replace: If significant degradation is confirmed, it is best to discard the solution and prepare a fresh stock from solid material.
Troubleshooting Guides
Issue 1: Inconsistent Results and Loss of Potency
Symptoms:
-
High variability between replicate experiments.
-
A gradual decrease in the observed biological effect of this compound over time.
-
IC50 values are higher than expected or drift between assays.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Hydrolysis | Optimize the pH of the buffer to a range where this compound is more stable. Avoid highly acidic or basic conditions if the compound has labile functional groups like esters or amides.[2] |
| Oxidation | Add antioxidants (e.g., ascorbic acid, DTT) to your buffer.[2] Prepare solutions under an inert gas (nitrogen or argon) to prevent exposure to oxygen.[2][3] |
| Photodegradation | Store stock and working solutions in light-protecting containers (amber vials) and minimize exposure to ambient light during experiments.[2][3] |
| Improper Storage | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Store solids and solutions at the recommended temperatures (typically -20°C or -80°C for long-term storage).[1] |
Issue 2: Poor Aqueous Solubility and Precipitation
Symptoms:
-
Visible particles or cloudiness in the working solution after dilution from a DMSO stock.
-
Difficulty in achieving the desired final concentration in aqueous buffer.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Exceeded Solubility Limit | Decrease the final concentration of this compound in the assay.[1] Determine the kinetic solubility to establish a practical concentration range. |
| High Final DMSO Concentration | Keep the final DMSO concentration in the aqueous solution as low as possible, generally below 0.5%.[1] Always include a vehicle control with the same DMSO concentration.[1] |
| pH-Dependent Solubility | Modify the pH of the aqueous buffer to enhance the solubility of this compound if it is an ionizable compound.[1] |
| Use of Co-solvents or Excipients | Consider using a co-solvent system or formulating with solubility-enhancing excipients, ensuring they are compatible with your experimental setup.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
Objective: To determine the chemical stability of this compound in a specific aqueous buffer over time and at different temperatures.
Methodology:
-
Prepare Working Solution: Prepare a solution of this compound in the desired aqueous buffer at the final experimental concentration.
-
Initial Sample (T=0): Immediately take an aliquot of the working solution. To stop any potential degradation, add an equal volume of a cold organic solvent like acetonitrile or methanol.[1][2]
-
Incubation: Dispense aliquots of the remaining working solution into separate, sealed vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).[2]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.[2]
-
Sample Processing: Quench the reaction in the time-point samples as described in step 2. Centrifuge all samples to pellet any precipitate.[1][2]
-
Analysis: Analyze the supernatant of each sample by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point and compare it to the T=0 sample. Plot the percentage of remaining this compound against time for each temperature.[2]
Protocol 2: Determination of Kinetic Solubility of this compound
Objective: To estimate the solubility of this compound in an aqueous buffer when diluted from a DMSO stock solution.
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[1]
-
Serial Dilution in DMSO: Perform a serial dilution of the DMSO stock solution to create a range of concentrations.[1]
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your target aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final this compound concentrations with a consistent final DMSO percentage.[1]
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for any signs of precipitation. A nephelometer or plate reader can also be used for a more quantitative assessment of turbidity.
-
Determine Solubility: The highest concentration that remains clear (i.e., does not precipitate) is the approximate kinetic solubility of this compound under these conditions.[1]
Visualizations
Caption: A workflow for troubleshooting common stability issues with this compound.
Caption: Common degradation pathways affecting small molecule stability.
References
troubleshooting AND-302 experimental variability
Technical Support Center: AND-302
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions to help you achieve consistent and reliable results in your experiments. This compound is a selective inhibitor of the Serine/Threonine Kinase VK1, and variability in experimental outcomes can often be traced to specific procedural steps.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting this compound in DMSO to create a 10 mM stock solution. Aliquot the stock solution into single-use volumes and store at -20°C for up to 3 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and loss of potency. For in vivo studies, the appropriate vehicle will depend on the administration route and animal model. A common starting point is a formulation in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Q2: We are observing inconsistent IC50 values in our cell viability assays. What could be the cause?
A2: Variability in IC50 values is a common issue and can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions, including cell density, passage number, and assay incubation time.
Q3: Why are we seeing variable inhibition of the downstream target p-SUB1 in our Western blots?
A3: This can be due to issues with drug treatment, sample preparation, or the immunoblotting procedure itself. Key factors to check include the timing of cell lysis after treatment with this compound, the inclusion of phosphatase inhibitors in your lysis buffer, and the quality of your antibodies. See the detailed workflow diagram and troubleshooting table for guidance.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (e.g., MTT, CellTiter-Glo) Assays
Inconsistent results in cell-based assays are frequently reported. The following table outlines common causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered sensitivity to this compound. |
| Seeding Density | Optimize and maintain a consistent cell seeding density. Over- or under-confluent cells will respond differently to treatment. We recommend seeding cells to reach 70-80% confluency at the end of the experiment. |
| Serum Concentration | Serum components can bind to this compound, reducing its effective concentration. Use a consistent and pre-tested batch of FBS. Consider reducing the serum concentration during the treatment period if variability persists. |
| This compound Dilution | Prepare fresh serial dilutions of this compound from a validated stock for each experiment. Avoid using old dilutions as the compound may precipitate or degrade. |
| Incubation Time | The optimal treatment duration can be cell-line dependent. Ensure the incubation time is consistent across all experiments. A standard starting point is 72 hours. |
Issue 2: Inconsistent Target Inhibition in Western Blot Analysis
Difficulty in detecting consistent inhibition of the VK1 pathway marker, p-SUB1, can obscure results.
| Potential Cause | Recommended Solution |
| Timing of Lysis | The phosphorylation state of proteins can change rapidly. Lyse cells at a consistent and optimal time point post-treatment. We recommend a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the peak of p-SUB1 inhibition. |
| Lysis Buffer Composition | Ensure your lysis buffer contains fresh, potent phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. |
| Antibody Quality | Use validated antibodies for p-SUB1 and total SUB1. Run a positive and negative control to ensure antibody specificity. Titrate the antibody to find the optimal concentration. |
| Loading Controls | Inconsistent protein loading can lead to misinterpretation. Use a reliable loading control (e.g., GAPDH, β-Actin) and normalize the p-SUB1 signal to both the total SUB1 and the loading control. |
Experimental Protocols & Workflows
Standard Cell Viability Assay (MTT) Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Caption: Standard workflow for a cell viability (MTT) assay with this compound.
Western Blot Workflow for Target Engagement
This workflow is designed to verify the inhibition of VK1 signaling by this compound.
Caption: Key steps for Western blot analysis of this compound target inhibition.
Signaling Pathway and Troubleshooting Logic
This compound Mechanism of Action
This compound is a selective inhibitor of VK1 kinase. By blocking the phosphorylation of its downstream substrate SUB1, it disrupts a key signaling cascade involved in cell proliferation and survival, ultimately leading to apoptosis.
Caption: Proposed signaling pathway for this compound and the VK1 kinase.
Troubleshooting Logic for Inconsistent IC50 Values
When encountering variability in IC50 values from cell viability assays, a systematic approach can help identify the root cause.
Caption: A logical workflow for troubleshooting IC50 variability.
Technical Support Center: AND-302 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds sometimes referred to in experimental contexts by designations including "302". Initial research indicates that "AND-302" is not a standard nomenclature. However, based on common queries and research areas, this guide addresses potential experimental artifacts and troubleshooting for two prominent research molecules: TH-302 (Evofosfamide) , a hypoxia-activated prodrug, and miR-302 , a microRNA cluster involved in cellular reprogramming and cancer biology.
Section 1: TH-302 (Evofosfamide) Troubleshooting Guide
TH-302 is a hypoxia-activated prodrug that releases the DNA alkylating agent bromo-isophosphoramide mustard (Br-IPM) in hypoxic conditions.[1][2][3] Common experimental challenges often revolve around maintaining and verifying hypoxic conditions and interpreting cytotoxicity data.
Frequently Asked Questions (FAQs) - TH-302
Q1: My TH-302 treatment shows inconsistent cytotoxicity in my cancer cell line. What are the common causes?
A1: Inconsistent cytotoxicity with TH-302 is frequently linked to variability in oxygen levels. The activation of TH-302 is critically dependent on a low-oxygen environment.[1][2]
-
Troubleshooting Steps:
-
Verify Hypoxia: Ensure your hypoxic chamber or incubator is maintaining the desired oxygen concentration (typically ≤1% O₂). Use a calibrated oxygen sensor for accurate readings.
-
Cell Density: Higher cell density can lead to the natural development of hypoxic microenvironments. Inconsistent seeding density can, therefore, lead to variable results. Maintain consistent cell plating densities across experiments.
-
Reductase Expression: The activation of TH-302 is dependent on one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase.[1] The expression levels of these enzymes can vary between cell lines, affecting the degree of drug activation.
-
Time of Exposure: The duration of exposure to TH-302 under hypoxic conditions will significantly impact cytotoxicity. Ensure precise timing of drug administration and removal.[1]
-
Q2: I am observing off-target effects or cytotoxicity in my normoxic control group. What could be the reason?
A2: While TH-302 is designed for hypoxia-selective activation, some minimal cytotoxicity under normoxic conditions can occur, though IC50 values are typically high.[1] If you observe significant normoxic toxicity, consider the following:
-
Troubleshooting Steps:
-
Drug Stability: Ensure the stability of your TH-302 stock solution. Improper storage could lead to degradation and the release of active metabolites.
-
High Concentrations: At very high concentrations, TH-302 may exhibit some oxygen-independent activity. Review your dose-response curves to ensure you are working within an appropriate concentration range.
-
Contamination: Rule out contamination of your cell culture or drug stocks.
-
Q3: How can I confirm that TH-302 is being activated in my experimental model?
A3: Confirming the mechanism of action involves detecting the downstream effects of DNA damage, which results from the activated Br-IPM.
-
Verification Methods:
-
γH2AX Staining: Increased phosphorylation of H2AX (γH2AX) is a marker of DNA double-strand breaks. Immunofluorescence or western blotting for γH2AX can confirm DNA damage in a hypoxia-dependent manner.[1]
-
DNA Cross-linking Assays: Assays designed to detect interstrand cross-links can provide direct evidence of Br-IPM activity.
-
Cell Cycle Analysis: Activated TH-302 is known to induce cell-cycle arrest.[1][2] Flow cytometry to analyze cell cycle distribution can show an accumulation of cells in specific phases post-treatment under hypoxia.
-
Experimental Protocols - TH-302
Protocol 1: Hypoxia-Dependent Cytotoxicity Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of TH-302 in a culture medium.
-
Treatment: Add the TH-302 dilutions to the cells.
-
Incubation: Place one set of plates in a normoxic incubator (e.g., 21% O₂) and another set in a hypoxic incubator (e.g., 0.1% O₂) for a specified duration (e.g., 2-48 hours).[1]
-
Washout: After the incubation period, wash the cells with a fresh medium to remove the drug.
-
Recovery: Return the plates to a normoxic incubator and allow the cells to recover for 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, AlamarBlue, or CellTiter-Glo.
-
Data Analysis: Calculate IC50 values for both normoxic and hypoxic conditions and determine the hypoxia cytotoxicity ratio (HCR).
Quantitative Data Summary - TH-302
| Cell Line | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| H460 | >40 | ~0.1-1 (Varies with O₂) | >40 | [1] |
| HT1080 | >40 | ~0.1-1 | >40 | [1] |
| PC3 | >40 | ~0.1-1 | >40 | [1] |
Note: IC50 values are highly dependent on the specific experimental conditions, including oxygen tension and exposure time.
Diagrams and Workflows - TH-302
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing AND-302 Efficacy In Vivo
Disclaimer: The term "AND-302" is associated with multiple investigational compounds in preclinical and clinical development. This guide provides a framework for a hypothetical small molecule inhibitor, this compound, for oncology applications. Researchers should substitute the specific details of their compound where applicable.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor designed to target the hypothetical "Tumor Proliferation Kinase" (TPK) signaling pathway. TPK is frequently hyperactivated in various cancer types, leading to uncontrolled cell growth and survival. By inhibiting TPK, this compound aims to suppress downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells. The specific interactions and downstream effects are illustrated in the signaling pathway diagram below.
Q2: What are the key considerations for designing an in vivo efficacy study for this compound?
A2: Designing a robust in vivo study is critical for evaluating the therapeutic potential of this compound. Key considerations include selecting the appropriate animal model, determining the optimal dose and schedule, and defining clear efficacy endpoints.[1][2] It is recommended to start with a pilot study to determine the maximum tolerated dose (MTD) and to assess the pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound.[3]
Q3: How can I monitor tumor growth and response to this compound treatment in my animal model?
A3: Tumor growth can be monitored through regular caliper measurements of subcutaneous tumors. For orthotopic or metastatic models, in vivo imaging techniques such as bioluminescence imaging (BLI) or fluorescence imaging (FLI) are highly effective for longitudinal and quantitative assessment of tumor burden and response to treatment.[4][5] These methods allow for real-time tracking of tumor progression or regression in the same animal over time, reducing the number of animals required and enhancing statistical power.[4]
Q4: What are the best practices for formulation and administration of this compound in vivo?
A4: The formulation of this compound should ensure its solubility and stability for in vivo administration. It is crucial to use a vehicle that is well-tolerated by the animals and does not interfere with the compound's activity. Early consideration of a clinically relevant formulation is advised to avoid having to repeat studies.[6] The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the compound's properties and the intended clinical application.
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition observed with this compound treatment.
-
Question: My in vivo study shows minimal or no effect of this compound on tumor growth. What are the potential causes and how can I troubleshoot this?
-
Answer:
-
Inadequate Drug Exposure: Verify the pharmacokinetic profile of this compound in your animal model. Poor absorption, rapid metabolism, or rapid clearance can lead to insufficient drug concentration at the tumor site.[7] Consider performing PK studies to measure plasma and tumor drug levels.
-
Suboptimal Dosing or Schedule: The dose of this compound may be too low, or the dosing frequency may be inadequate to maintain therapeutic concentrations.[7] An MTD study can help determine the highest safe dose. Experiment with different dosing schedules (e.g., daily vs. twice daily, continuous vs. intermittent).
-
Poor Formulation: The formulation may not be optimal for in vivo delivery, leading to poor solubility or stability.[6] Test alternative formulations or vehicles.
-
Tumor Model Resistance: The chosen tumor model may have intrinsic or acquired resistance to this compound. Verify the expression and activation of the TPK target in your cell line or xenograft model. Consider using alternative models that have been shown to be sensitive to TPK inhibition in vitro.[8]
-
Experimental Variability: High variability within treatment groups can mask a real treatment effect. Ensure consistent animal handling, tumor implantation technique, and data collection methods.[1]
-
Issue 2: High toxicity and adverse effects observed in treated animals.
-
Question: I am observing significant weight loss, lethargy, or other signs of toxicity in my this compound treated group, even at doses below the expected MTD. What should I do?
-
Answer:
-
Vehicle Toxicity: The vehicle used to formulate this compound may be causing toxicity. Run a control group treated with the vehicle alone to assess its effects.
-
Off-Target Effects: this compound may have off-target activities that contribute to toxicity.[6] In vitro profiling against a panel of kinases or receptors can help identify potential off-targets.
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the observed toxicity. Metabolite profiling studies can help identify and characterize major metabolites.
-
Dose and Schedule Adjustment: Reduce the dose of this compound or modify the dosing schedule (e.g., less frequent administration) to mitigate toxicity while trying to maintain efficacy.
-
Quantitative Data Summary
Table 1: Example of In Vivo Efficacy Data for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | QDx5 | 1500 ± 250 | - |
| This compound | 25 | QDx5 | 800 ± 150 | 46.7% |
| This compound | 50 | QDx5 | 450 ± 100 | 70.0% |
| Competitor Drug | 10 | QDx5 | 600 ± 120 | 60.0% |
Table 2: Example of Pharmacokinetic Parameters for this compound
| Parameter | Value | Units |
| Cmax | 1.5 | µg/mL |
| Tmax | 2 | hours |
| AUC(0-24) | 10 | µg*h/mL |
| Half-life (t1/2) | 4 | hours |
Experimental Protocols
Protocol: In Vivo Efficacy Assessment of this compound in a Subcutaneous Xenograft Model
-
Cell Culture: Culture the selected cancer cell line (e.g., HCT116) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old). Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).
-
Drug Administration: Prepare this compound in an appropriate vehicle. Administer the drug according to the predetermined dose and schedule (e.g., 50 mg/kg, daily by oral gavage). Include a vehicle control group.
-
Efficacy Endpoints: Continue treatment for the specified duration (e.g., 21 days). The primary efficacy endpoint is tumor growth inhibition. Monitor animal body weight and overall health as a measure of toxicity.
-
Data Analysis: At the end of the study, calculate the mean tumor volume for each group. Determine the percent tumor growth inhibition (% TGI) using the formula: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
References
- 1. youtube.com [youtube.com]
- 2. In Vivo Study Design Challenges | Taconic Biosciences [taconic.com]
- 3. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. criver.com [criver.com]
- 7. Common Problems in Oncology Studies and How To Overcome Them - iProcess [iprocess.net]
- 8. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
challenges in AND-302 synthesis and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of AND-302. The information is intended for researchers, scientists, and drug development professionals.
Synthesis Troubleshooting Guide
Question: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in the synthesis of this compound can stem from several factors. Incomplete reactions are a common cause. We recommend monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before workup.
Another potential issue is the degradation of the product or intermediates. This compound is sensitive to acidic conditions, and prolonged exposure can lead to the formation of byproducts. Ensure that the reaction pH is carefully controlled.
Finally, consider the purity of your reagents. Impurities in starting materials or solvents can interfere with the reaction. We recommend using reagents from reputable suppliers and ensuring solvents are anhydrous where specified.
Question: I am observing a significant amount of side product X in my reaction mixture. How can I minimize its formation?
Answer: The formation of side product X is often related to the reaction temperature. Our internal studies have shown that maintaining a reaction temperature below 5°C significantly reduces the formation of this impurity. See the table below for a summary of temperature effects on impurity formation.
| Reaction Temperature (°C) | This compound Yield (%) | Side Product X (%) |
| 0 | 85 | <1 |
| 10 | 78 | 5 |
| 25 (Room Temp) | 65 | 15 |
Additionally, the stoichiometry of the reagents is crucial. An excess of reagent B can promote the formation of side product X. A 1:1.05 molar ratio of starting material to reagent B is optimal.
Question: The reaction to form the final intermediate is not going to completion. What can I do?
Answer: Incomplete conversion in the final step is often due to catalyst deactivation. The palladium catalyst used in this step can be sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
If the issue persists, a catalyst screen may be necessary. While Pd(PPh₃)₄ is the recommended catalyst, in some cases, other palladium sources like Pd₂(dba)₃ with a suitable phosphine ligand may provide better results.
Caption: Logical workflow for troubleshooting low synthesis yields.
Purification Troubleshooting Guide
Question: I am having difficulty separating this compound from impurity Y by column chromatography. What conditions do you recommend?
Answer: Impurity Y is structurally very similar to this compound, which can make separation challenging. We have found that a biphasic solvent system on silica gel provides the best resolution. A gradient elution from 20% to 40% ethyl acetate in hexanes is recommended.
For particularly difficult separations, a reverse-phase C18 column may be more effective. A summary of chromatographic conditions is provided below.
| Stationary Phase | Mobile Phase | Resolution (this compound vs. Impurity Y) |
| Silica Gel | 20-40% EtOAc in Hexanes | 1.2 |
| C18 Reverse Phase | 50-70% Acetonitrile in Water | 1.8 |
Question: My purified this compound appears to be degrading upon storage. How can I improve its stability?
Answer: this compound is known to be sensitive to light and air. We recommend storing the purified compound under an inert atmosphere (argon or nitrogen) at -20°C in an amber vial. If the material is to be stored in solution, use degassed solvents.
Question: During purification, my product is crashing out on the column. How can I prevent this?
Answer: Precipitation on the column is typically due to low solubility in the mobile phase. You can address this by either reducing the amount of material loaded onto the column or by modifying the mobile phase to increase solubility. Adding a small percentage (1-2%) of a more polar solvent, such as methanol, to your mobile phase can help keep this compound in solution without significantly impacting the separation.
Caption: Standard workflow for the purification of this compound.
Experimental Protocols
Protocol: Synthesis of this compound Final Intermediate
-
To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add the starting aryl bromide (1.0 eq), the boronic ester (1.1 eq), and potassium carbonate (2.0 eq).
-
Add toluene (10 mL/mmol of aryl bromide) and degas the mixture with nitrogen for 15 minutes.
-
Add Pd(PPh₃)₄ (0.02 eq) to the flask.
-
Heat the reaction mixture to 90°C and stir for 4 hours.
-
Monitor the reaction by TLC (30% ethyl acetate in hexanes).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography.
Protocol: Purification of this compound by Flash Chromatography
-
Prepare a silica gel column in 20% ethyl acetate in hexanes.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution and concentrate to a dry powder.
-
Load the dry powder onto the prepared column.
-
Elute the column with a gradient of 20% to 40% ethyl acetate in hexanes over 20 column volumes.
-
Collect fractions and analyze by TLC.
-
Combine the fractions containing pure this compound and concentrate under reduced pressure to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound? A1: The monoisotopic mass of this compound is 452.18 g/mol .
Q2: What are the recommended storage conditions for this compound? A2: For long-term storage, this compound should be stored as a solid at -20°C under an inert atmosphere and protected from light.
Q3: Is this compound soluble in common organic solvents? A3: this compound is freely soluble in dichloromethane, ethyl acetate, and acetone. It has limited solubility in hexanes and is insoluble in water.
Q4: What analytical techniques are recommended for characterizing this compound? A4: We recommend ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS) for full characterization. Purity should be assessed by HPLC.
AND-302 assay interference and troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for the hypothetical AND-302 assay. The information presented is based on general principles of biochemical and cell-based assays and is intended to help researchers identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is the principle of the this compound assay?
The this compound assay is a proprietary, fluorescence-based in vitro assay designed to measure the activity of a specific enzyme implicated in a cellular signaling pathway. The assay principle relies on a fluorogenic substrate that is cleaved by the active enzyme to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the enzyme's activity.
2. What are the common sources of interference in the this compound assay?
Interference in the this compound assay can arise from several sources, broadly categorized as compound-mediated and experimental setup-related issues. Compound-mediated interference includes autofluorescence of test compounds, light scattering, and signal quenching.[1] Experimental setup issues can range from incorrect instrument settings to improper reagent handling.[2]
Troubleshooting Common Assay Problems
Problem 1: High Background Signal
A high background signal can mask the true assay signal and reduce the signal-to-noise ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescent compounds | Pre-read the plate after compound addition but before adding the detection reagent. | Identification of wells with fluorescent compounds. |
| Contaminated reagents | Run a control with assay buffer and detection reagent only. | Low signal indicates reagents are clean. |
| Media components (e.g., phenol red, FBS) | Use phenol red-free media or perform the final measurement in a buffered salt solution.[2] | Reduction in background fluorescence. |
| Incorrect plate type | Ensure the use of black opaque plates for fluorescence assays to minimize light scatter and bleed-through.[2] | Lower background readings. |
Problem 2: Low Signal or No Signal
A weak or absent signal can indicate a problem with the enzyme, substrate, or assay conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive enzyme | Verify enzyme activity with a known positive control. | A strong signal with the positive control confirms enzyme activity. |
| Degraded substrate | Prepare fresh substrate and protect it from light. | Increased signal intensity. |
| Incorrect instrument settings (Gain, Focal Height) | Optimize the gain setting to amplify the signal without saturation. Adjust the focal height for the specific plate and liquid volume.[2] | Enhanced signal detection and improved signal-to-noise ratio. |
| Insufficient incubation time | Refer to the kit protocol for recommended incubation times.[3] | Signal increases with adequate incubation. |
Problem 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise data reliability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting errors | Calibrate pipettes regularly and use a consistent pipetting technique.[3] | Reduced coefficient of variation (%CV) between replicates. |
| Incomplete mixing of reagents | Gently mix the plate on an orbital shaker after reagent addition. | More uniform signal across the plate. |
| Edge effects | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment.[3] | Minimized signal variation between inner and outer wells. |
| Cell clumping (for cell-based assays) | Ensure a single-cell suspension before plating. | Even cell distribution and more consistent signal. |
Experimental Protocols
Protocol 1: Standard this compound Assay Workflow
-
Cell Plating (for cell-based assay): Seed cells in a 96-well black, clear-bottom plate at the desired density and incubate overnight.
-
Compound Addition: Add test compounds at various concentrations to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the specified duration to allow for compound activity.
-
Reagent Addition: Add the this compound fluorogenic substrate to all wells.
-
Signal Development: Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
Protocol 2: Troubleshooting for Compound Autofluorescence
-
Prepare a 96-well plate with your test compounds at the highest concentration used in the assay.
-
Add assay buffer to the wells.
-
Read the plate on a microplate reader using the same excitation and emission wavelengths as the this compound assay.
-
Wells containing compounds that exhibit fluorescence will show a high signal in the absence of the assay substrate.
Visual Guides
Caption: Hypothetical signaling pathway for the this compound assay.
Caption: Standard experimental workflow for the this compound assay.
Caption: Troubleshooting decision tree for the this compound assay.
References
Validation & Comparative
Comparative Efficacy Analysis: AND-302 vs. Doxorubicin in Oncology
A detailed guide for researchers and drug development professionals on the mechanistic and clinical efficacy of AND-302 (a hypoxia-activated prodrug) versus the conventional chemotherapeutic agent, Doxorubicin.
This guide provides a comprehensive comparison of this compound, a hypoxia-activated prodrug, and Doxorubicin, a standard-of-care chemotherapy agent. The analysis focuses on their respective mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used to generate this data.
Mechanism of Action
This compound (TH-302/Evofosfamide): this compound is an investigational hypoxia-activated prodrug.[1][2][3][4] Its design allows for targeted release of its cytotoxic payload in the hypoxic (low oxygen) regions commonly found in solid tumors.[3][4] The molecule consists of a 2-nitroimidazole moiety linked to bromo-isophosphoramide mustard (Br-IPM), a DNA cross-linking agent.[2] In areas of low oxygen, the 2-nitroimidazole component is reduced by intracellular reductases, leading to the release of the active Br-IPM.[4] This active agent then crosslinks DNA, inducing cell cycle arrest and apoptosis in cancer cells.[1][2] Under normal oxygen conditions (normoxia), the reduced 2-nitroimidazole is rapidly re-oxidized, preventing the release of the cytotoxic agent and thereby minimizing damage to healthy tissues.[2]
Doxorubicin: Doxorubicin is a well-established anthracycline antibiotic used in cancer chemotherapy. Its primary mechanism of action involves the intercalation of its planar aromatic rings into the DNA double helix. This process inhibits the progression of the enzyme topoisomerase II, which is critical for DNA replication and repair. By trapping the topoisomerase II-DNA complex, doxorubicin introduces double-strand breaks in the DNA, ultimately leading to apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can cause further damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.
Caption: Mechanism of this compound activation under hypoxic vs. normoxic conditions.
Caption: Doxorubicin's dual mechanism of action leading to apoptosis.
Preclinical Efficacy
This compound has demonstrated significant hypoxia-selective cytotoxicity across a wide range of human cancer cell lines.[1] In contrast, its cytotoxic potency under normal oxygen conditions is modest.[1] This selectivity represents a key theoretical advantage over traditional chemotherapies like doxorubicin, which do not differentiate between normoxic and hypoxic environments.
| Parameter | This compound (TH-302) | Doxorubicin | Reference |
| Cell Line Panel | 32 Human Cancer Cell Lines | Not specified in provided context | [1] |
| IC50 (Normoxia) | > 40 µmol/L | Not specified in provided context | [1] |
| IC50 (Hypoxia) | Substantially increased cytotoxicity in all 32 cell lines | Not specified in provided context | [1] |
| Tumor Growth Inhibition (TGI) - Monotherapy | 74% (average) | 32% | [3] |
| Tumor Growth Delay (TGD500) - Monotherapy | 9 days | 9 days | [3] |
Clinical Efficacy
Clinical trials have evaluated this compound in combination with various chemotherapeutic agents, including doxorubicin, for the treatment of advanced solid tumors such as soft tissue sarcoma.[4] The rationale for this combination is that doxorubicin may not effectively penetrate the hypoxic cores of tumors, a limitation that this compound is designed to overcome.
| Parameter | This compound (TH-302) + Doxorubicin | Doxorubicin Monotherapy | Reference |
| Tumor Growth Inhibition (TGI) | 64% | 32% | [3] |
| Tumor Growth Delay (TGD500) | 14 days | 9 days | [3] |
| Progression-Free Survival (PFS) - Advanced Soft Tissue Sarcoma | Median PFS not yet reached at time of publication | Historical controls vary | [4] |
| Response Rate - Advanced Soft Tissue Sarcoma | Data maturing | Historical controls vary | [4] |
Experimental Protocols
In Vitro Hypoxia-Selective Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound under normoxic and hypoxic conditions.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media under standard conditions (37°C, 5% CO2).
-
Drug Exposure: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: One set of plates is incubated under normoxic conditions (21% O2), while a parallel set is placed in a hypoxic chamber with a controlled atmosphere (e.g., 0.1% O2).
-
Viability Assessment: After a predetermined exposure time (e.g., 2 hours), the drug-containing medium is removed, and cells are washed and cultured in fresh medium under normoxic conditions for a further 72 hours.[1] Cell viability is then assessed using a standard assay such as AlamarBlue or MTT.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., Prism).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with doxorubicin in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., H460 NSCLC, HT1080 fibrosarcoma) are subcutaneously injected into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment Groups: Once tumors reach a specified average volume, the mice are randomized into treatment groups:
-
Vehicle control
-
This compound monotherapy
-
Doxorubicin monotherapy
-
This compound and Doxorubicin combination therapy
-
-
Drug Administration: The drugs are administered according to a predefined schedule and route (e.g., intravenous, intraperitoneal).[3]
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition (TGI) and tumor growth delay (TGD).[3] TGI is the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study. TGD is the difference in the time it takes for the tumors in the treated versus control groups to reach a predetermined size.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study as a measure of treatment-related toxicity.
Caption: Workflow for a typical in vivo tumor xenograft efficacy study.
Conclusion
This compound represents a targeted approach to cancer therapy, leveraging the unique hypoxic microenvironment of solid tumors to achieve selective cytotoxicity. Preclinical data strongly support its hypoxia-dependent activity. Clinical studies exploring its combination with standard chemotherapies like doxorubicin have shown promise in enhancing anti-tumor efficacy. The combination of this compound and doxorubicin demonstrates a synergistic effect, resulting in greater tumor growth inhibition and delay compared to either agent alone.[3] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this combination in various cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Study of the Safety and Antitumor Activity of the Hypoxia-Activated Prodrug TH-302 in Combination With Doxorubicin in Patients With Advanced Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Androgen Receptor Target Engagement: A Comparative Guide to Enzalutamide and Bicalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of first and second-generation androgen receptor (AR) antagonists, using Bicalutamide and Enzalutamide as representative examples. We present supporting experimental data, detailed protocols for key target engagement assays, and visualizations of the AR signaling pathway and experimental workflows. As specific information for "AND-302" is not publicly available, this guide focuses on established compounds to illustrate the principles of validating AR target engagement.
Comparative Analysis of AR Antagonists
The evolution of androgen receptor antagonists from first-generation compounds like Bicalutamide to second-generation drugs such as Enzalutamide has marked a significant advancement in the treatment of prostate cancer.[1][2] Enzalutamide exhibits a much higher binding affinity for the androgen receptor, approximately five to eight times greater than that of Bicalutamide.[2][3][4] This enhanced affinity, coupled with its unique mechanism of action, translates to superior clinical efficacy.
Enzalutamide's multi-faceted approach to inhibiting AR signaling includes blocking androgen binding, preventing nuclear translocation of the receptor, and impairing the interaction of the AR with DNA.[1][5][6] Unlike Bicalutamide, Enzalutamide does not exhibit partial agonist activity, a phenomenon that can contribute to treatment resistance.[1][7]
Quantitative Comparison of AR Antagonists
| Parameter | Bicalutamide (First-Generation) | Enzalutamide (Second-Generation) | Reference |
| Binding Affinity for AR | Lower (5-8x weaker than Enzalutamide) | Higher | [2][3][4] |
| Mechanism of Action | Competitive antagonist at the AR ligand-binding domain. Can act as a partial agonist. | Competitive antagonist. Inhibits AR nuclear translocation and DNA binding. Lacks agonist activity. | [1][7] |
| Median Progression-Free Survival (PFS) in mCRPC * | 5.7 - 5.8 months | 15.7 - 19.4 months | [2][7][8] |
*Metastatic Castration-Resistant Prostate Cancer
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[9][10] Upon binding to androgens, such as dihydrotestosterone (DHT), the AR translocates from the cytoplasm to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby regulating their transcription.[11] This signaling cascade promotes the growth and survival of prostate cancer cells.
Experimental Protocols for Target Engagement
Validating the engagement of a therapeutic agent with its intended target is a critical step in drug development. Several robust assays are available to quantify the interaction between a compound and the androgen receptor.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Principle: A constant concentration of a radiolabeled ligand (e.g., [³H]-DHT) is incubated with a source of AR (e.g., prostate cancer cell lysate or recombinant AR) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.
Protocol Outline:
-
Prepare AR Source: Homogenize rat prostate tissue or lyse AR-expressing cells (e.g., LNCaP) in an appropriate buffer.
-
Incubation: In a multi-well plate, combine the AR preparation, a fixed concentration of [³H]-DHT, and serial dilutions of the test compound (e.g., Enzalutamide, Bicalutamide) or vehicle control.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand using a method such as filtration or precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
AR Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the AR in response to a test compound.
Principle: Cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter. In the presence of an AR agonist, the activated AR binds to the promoter and drives the expression of luciferase. An antagonist will inhibit this agonist-induced luciferase expression.
Protocol Outline:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., PC-3) and co-transfect with an AR expression plasmid and an ARE-luciferase reporter plasmid.
-
Compound Treatment: Treat the transfected cells with a known AR agonist (e.g., DHT) in the presence of serial dilutions of the test compound or vehicle.
-
Cell Lysis and Luciferase Measurement: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50.[12][13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment.
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with a test compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A ligand that binds and stabilizes the target protein will result in a higher melting temperature (Tm).
Protocol Outline:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble AR in the supernatant using a method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the fraction of soluble AR against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Experimental Workflow for AR Target Engagement
The following diagram illustrates a typical workflow for validating the target engagement of a novel AR antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. urology-textbook.com [urology-textbook.com]
- 7. ascopubs.org [ascopubs.org]
- 8. clinician.nejm.org [clinician.nejm.org]
- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 10. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of TH-302 (Evofosfamide) and Similar Molecules in Oncology
A detailed guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental validation of the hypoxia-activated prodrug TH-302 and its analogs.
The initial query for "AND-302" did not yield a specific molecule, suggesting a possible typographical error. Based on the extensive body of research in oncology, this guide focuses on TH-302 (Evofosfamide) , a leading hypoxia-activated prodrug (HAP). This document provides a comprehensive comparative analysis of TH-302 against other molecules designed to exploit the tumor microenvironment, particularly tumor hypoxia. We will delve into its mechanism of action, comparative efficacy, and the experimental protocols used for its evaluation.
Overview of TH-302 (Evofosfamide)
TH-302, also known as evofosfamide, is a second-generation hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in hypoxic (low oxygen) regions of solid tumors.[1][2] These regions are notoriously resistant to conventional therapies like chemotherapy and radiotherapy.[2][3] TH-302 itself is relatively non-toxic. However, under hypoxic conditions, it is enzymatically reduced, releasing its potent cytotoxic effector, bromo-isophosphoramide mustard (Br-IPM), a DNA cross-linking agent.[1][4][5]
Mechanism of Action
The activation of TH-302 is a multi-step process initiated by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, which are prevalent in the hypoxic tumor microenvironment.[6][7]
-
Hypoxic Activation: In low-oxygen environments, the 2-nitroimidazole component of TH-302 undergoes a one-electron reduction to form a radical anion.
-
Drug Release: In the absence of oxygen to reverse this reduction, the radical anion fragments, releasing the active DNA-alkylating agent, Br-IPM.
-
DNA Damage: Br-IPM then cross-links DNA, leading to the induction of DNA damage (evidenced by γH2AX phosphorylation), cell-cycle arrest, and ultimately, apoptosis.[3][6][7][8]
-
Bystander Effect: There is preclinical evidence suggesting that the activated Br-IPM can diffuse to adjacent, better-oxygenated tumor cells, killing them in a "bystander effect."[9]
This targeted activation mechanism aims to concentrate the cytotoxic effect within the tumor while minimizing systemic toxicity to healthy, well-oxygenated tissues.[2]
Comparative Performance Analysis
The performance of TH-302 is best understood in comparison to other hypoxia-activated prodrugs and conventional chemotherapy agents with similar cytotoxic moieties.
TH-302 vs. Tirapazamine
Tirapazamine is a first-generation HAP that also undergoes hypoxic activation to a DNA-damaging radical. However, preclinical studies have shown TH-302 to have superior dose potency and a better hypoxia cytotoxicity ratio compared to tirapazamine.[6][7]
TH-302 vs. Ifosfamide
Ifosfamide is a conventional chemotherapeutic agent and a chloro-isophosphoramide mustard prodrug that, unlike TH-302, is activated by hepatic cytochrome P450 enzymes, leading to systemic toxicity.[10] Preclinical studies comparing TH-302 and ifosfamide in non-small cell lung cancer models demonstrated that at doses causing equal body weight loss, TH-302 showed greater or comparable efficacy.[10] Furthermore, ifosfamide induced severe hematologic toxicity, which was not observed with TH-302 at therapeutically effective doses.[10]
Quantitative Performance Data
The following tables summarize key performance data for TH-302 and its comparators from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of TH-302 and Comparators
| Molecule | Cell Line | Condition | IC50 (µM) | Reference |
| TH-302 | Nalm-6 (Leukemia) | Normoxia (21% O₂) | 1.3 | [2] |
| Hypoxia (1% O₂) | 0.005 | [2] | ||
| H460 (NSCLC) | Normoxia (21% O₂) | >40 | [8] | |
| Hypoxia (0.1% O₂) | ~0.1 | [8] | ||
| Tirapazamine | HT29 (Colon) | Normoxia (20% O₂) | ~20 | [11] |
| Hypoxia | ~0.4 | [11] | ||
| MKN45 (Gastric) | Normoxia (with 10µg/mL) | Significant viability reduction | [12] | |
| Hypoxia (with 1µg/mL) | Significant viability reduction | [12] | ||
| Ifosfamide | HepG2 (Liver) | 72h incubation | 100.2 ± 7.6 | [13] |
| U2OS (Osteosarcoma) | - | 33.12 | [14] |
Table 2: Preclinical In Vivo Efficacy of TH-302
| Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| H460 NSCLC Xenograft | TH-302 (50 mg/kg) | 74% | [15] |
| Ifosfamide (120 mg/kg) | 68% | [15] | |
| TH-302 (50 mg/kg) + Docetaxel | 88% | [16] | |
| TH-302 (50 mg/kg) + Sunitinib | 92% | [15] |
Table 3: Clinical Trial Outcomes of TH-302 Combination Therapies
| Indication | Phase | Treatment | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Advanced Soft Tissue Sarcoma | II | TH-302 + Doxorubicin | 6.5 months | 21.5 months | [9] |
| Historical Doxorubicin alone | 4.6 months | 12.8 months | [6] | ||
| Advanced Pancreatic Cancer | II | TH-302 (340 mg/m²) + Gemcitabine | 5.6 months | 9.2 months | [17] |
| Gemcitabine alone | 3.6 months | 6.9 months | [17] | ||
| Advanced Pancreatic Cancer | III (MAESTRO) | TH-302 + Gemcitabine | 5.5 months | 8.7 months | [18] |
| Placebo + Gemcitabine | 3.7 months | 7.6 months | [18] |
Note: The Phase III MAESTRO trial for pancreatic cancer did not meet its primary endpoint of a statistically significant improvement in overall survival, despite showing a significant improvement in progression-free survival.[18]
Alternative Therapeutic Strategies: Other "-302" Molecules
Several other molecules in clinical development share the "-302" designation but employ vastly different mechanisms of action, highlighting the diverse approaches to cancer therapy.
-
MM-302: A HER2-targeted antibody-drug conjugate that delivers a liposomal formulation of doxorubicin to HER2-positive cancer cells.[5][14]
-
QN-302: A G-quadruplex (G4) inhibitor that stabilizes G4 DNA structures in the promoter regions of oncogenes, thereby downregulating their expression.[17][19][20]
-
OPT-302: A biologic inhibitor of VEGF-C and VEGF-D, used in combination with anti-VEGF-A therapies for neovascular age-related macular degeneration.
-
RAD-302: A peptide-based therapeutic agent labeled with Lutetium-177 that targets αvβ6-integrin, a marker for tumor invasion and metastasis.
-
BEAM-302: A gene therapy utilizing base editing technology to correct the PiZ mutation in the SERPINA1 gene, which is responsible for Alpha-1 Antitrypsin Deficiency.[13]
-
Daraxonrasib (RMC-6236): A pan-RAS inhibitor targeting the active, GTP-bound state of RAS proteins, with clinical trials designated with numbers such as "-302" and "-303".[21][22]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of TH-302.
In Vitro Hypoxia-Induction and Cell Viability Assay
This protocol is used to assess the selective cytotoxicity of a compound under hypoxic versus normoxic conditions.
-
Cell Culture: Plate cells of interest (e.g., H460, Nalm-6) in 96-well plates and allow them to adhere overnight in a standard incubator (37°C, 5% CO₂, 21% O₂).
-
Hypoxic Conditions: Place the experimental plates in a modular incubator chamber or a specialized hypoxic incubator. Purge the chamber with a gas mixture of 5% CO₂, 1% (or less) O₂, and balanced N₂ for a specified duration to achieve hypoxia.[19][23] A parallel set of plates is maintained under normoxic conditions as a control.
-
Drug Treatment: Add serial dilutions of TH-302 or comparator compounds to the cells under both normoxic and hypoxic conditions.
-
Incubation: Incubate the cells for a defined period (e.g., 6 hours), after which the drug-containing medium is replaced with fresh medium.[2]
-
Viability Assessment: Return all plates to a normoxic incubator for a recovery period (e.g., 48-72 hours). Cell viability is then assessed using a standard method such as the MTT assay or AlamarBlue staining, which measures metabolic activity.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each compound under normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR) is determined by dividing the normoxic IC50 by the hypoxic IC50.
γH2AX Immunofluorescence Staining for DNA Damage
This assay visualizes and quantifies DNA double-strand breaks, a key consequence of TH-302's mechanism of action.
-
Cell Preparation: Grow cells on glass coverslips and subject them to drug treatment under hypoxic and normoxic conditions as described above.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 30 minutes, followed by permeabilization with 0.3% Triton X-100 in PBS to allow antibody access to the nucleus.[1]
-
Blocking: Incubate the cells in a blocking solution (e.g., 5% BSA in PBS) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX) overnight at 4°C.[1]
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct fluorescent foci within the nucleus. The number of foci per cell is quantified using image analysis software like Fiji, providing a measure of DNA damage.[1][24]
Murine Xenograft Tumor Model
This in vivo model assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H460) into the flank of immunocompromised mice (e.g., NSG mice).[7][15][25]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[15] Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer TH-302, comparator drugs, or vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 50 mg/kg, daily for 5 days a week for 2 weeks).[15][26]
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: The primary efficacy endpoints are typically tumor growth inhibition (TGI), calculated as the percentage difference in mean tumor volume between treated and control groups, and tumor growth delay (TGD), the time it takes for tumors in the treated group to reach a predetermined size compared to the control group.[16][26]
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, including body weight loss and changes in behavior.[26]
Visualizing Pathways and Workflows
Signaling and Activation Pathway of TH-302
Caption: Activation pathway of TH-302 under normoxic vs. hypoxic conditions.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a preclinical murine xenograft efficacy study.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-activated prodrug TH-302 targets hypoxic bone marrow niches in pre-clinical leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New agent extends progression-free survival in advanced pancreatic cancer | MDedge [mdedge.com]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. TH-302 (evofosfamide) monotherapy exerts anticancer activity in Ewing's sarcoma cells under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 24. researchgate.net [researchgate.net]
- 25. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 26. aacrjournals.org [aacrjournals.org]
Comparative Analysis of "AND-302" Therapeutic Candidates
Disclaimer: Initial research indicates that "AND-302" is not a unique identifier for a single therapeutic agent. The designation is associated with multiple distinct drug candidates in development, each with a different mechanism of action and therapeutic application. This guide provides a comparative analysis of two prominent, yet different, compounds referred to with a "302" suffix: BEAM-302 and TH-302 . For clarity, they will be referred to as "this compound Variant A" and "this compound Variant B," respectively.
This document is intended for researchers, scientists, and drug development professionals to objectively compare the performance and methodologies of these distinct therapeutic approaches based on available preclinical data.
Overview of Compared Agents
-
This compound (Variant A: BEAM-302): A precision genetic medicine utilizing base editing technology. It is designed to correct the specific gene mutation responsible for Alpha-1 Antitrypsin Deficiency (AATD), a rare genetic disorder that can cause lung and liver disease.
-
This compound (Variant B: TH-302): A hypoxia-activated prodrug developed for oncology. It is designed to selectively release a potent DNA-alkylating agent within the low-oxygen (hypoxic) environments characteristic of solid tumors, thereby targeting cancer cells while sparing healthy, well-oxygenated tissue.
Quantitative Preclinical Data Summary
The following tables summarize key quantitative data from preclinical validation studies for each compound.
Table 1: this compound (Variant A: BEAM-302) - In Vivo Efficacy in AATD Rodent Models
| Parameter | Mouse Model | Rat Model | Source |
| Max. Liver DNA Correction | Up to 49% | Up to 39% | |
| Fold Increase in Total Serum AAT | 4x | 2x | |
| Reduction in Mutant Z-AAT Serum Levels | 90% | 70% | |
| Fold Increase in Functional AAT Activity | 3x | 2x |
Table 2: this compound (Variant B: TH-302) - Combination Therapy in Xenograft Tumor Models
| Chemotherapy Agent | Tumor Growth Inhibition (TGI) - Chemo Alone | TGI - TH-302 + Chemo | Tumor Growth Delay (vs. Chemo Alone) | Source |
| Docetaxel | 42% | Not directly stated; 2-fold delay | 24 vs. 8 days | |
| Pemetrexed | 38% | Not directly stated; 4.7-fold delay | 14 vs. 3 days | |
| Cisplatin | 61% | Not directly stated; 4.3-fold delay | 17 vs. 4 days | |
| Irinotecan | 82% | Not directly stated; 2-fold delay | 26 vs. 13 days | |
| Doxorubicin | 32% | 64% | 14 vs. 9 days |
Experimental Protocols
Protocol 1: In Vivo Validation of this compound (Variant A: BEAM-302)
-
Objective: To assess the efficacy of a single dose of BEAM-302 in correcting the PiZ mutation and restoring functional AAT protein in relevant animal models.
-
Models:
-
NSG-PiZ mouse model, which carries multiple copies of the human PiZ allele.
-
Humanized PiZ rat model, where the native rat AAT gene is replaced with the human mutated PiZ AAT gene.
-
-
Methodology:
-
A single dose of BEAM-302, formulated in a liver-targeting lipid nanoparticle (LNP), was administered to the animals.
-
Serum and liver tissues were collected at predetermined endpoints.
-
Analysis:
-
DNA Editing: The percentage of allele correction in liver DNA was quantified.
-
Protein Quantification: Serum levels of total AAT and disease-causing mutant Z-AAT were measured.
-
Functional Assay: The functional activity of the corrected AAT protein was evaluated by measuring the capacity of serum samples to inhibit human neutrophil elastase.
-
-
Protocol 2: Hypoxia-Selective Cytotoxicity of this compound (Variant B: TH-302)
-
Objective: To determine the selective cytotoxicity of TH-302 against cancer cells under hypoxic versus normal oxygen conditions.
-
Models: A broad panel of 32 human cancer cell lines.
-
Methodology:
-
Cancer cell lines were cultured in parallel under two conditions: normoxia (standard atmospheric oxygen) and hypoxia (e.g., <0.1% O₂).
-
Cells were exposed to a range of TH-302 concentrations for a fixed duration (e.g., 2-4 hours).
-
Following exposure, the drug was removed, and cells were allowed to grow in normoxic conditions for 3-5 days.
-
Analysis: Cell viability was assessed using a metabolic assay (e.g., AlamarBlue). The half-maximal inhibitory concentration (IC₅₀) was calculated for both normoxic and hypoxic conditions. The ratio of IC₅₀ (normoxic/hypoxic) indicates the hypoxia-selective potency.
-
Signaling Pathways and Workflows
Comparison 1: OPT-302 (Sozinibercept) vs. Standard of Care for Neovascular Age-Related Macular Degeneration (nAMD)
To provide a comprehensive comparison of AND-302 with the current standard of care, it is imperative to first identify the specific therapeutic agent referred to as "this compound". Initial research has revealed several investigational drugs with similar designations, each targeting different diseases and possessing unique mechanisms of action.
This guide will address the most prominent of these, providing a framework for comparison once the specific "this compound" of interest is clarified. The primary candidates identified are:
-
OPT-302 (Sozinibercept): For neovascular age-related macular degeneration (nAMD).
-
TH-302 (Evofosfamide): A hypoxia-activated prodrug for various cancers.
-
IBI-302 (Efdamrofusp alfa): For neovascular age-related macular degeneration (nAMD).
-
BEAM-302: A gene therapy for Alpha-1 Antitrypsin Deficiency (AATD).
-
MT-302: An mRNA-based therapy for TROP2-expressing cancers.
-
QN-302: A small molecule for pancreatic cancer.
-
COYA 302: A combination therapy for neurodegenerative diseases.
Below are comparative analyses for two of these agents, OPT-302 and TH-302 , to illustrate the type of detailed comparison that can be provided upon clarification.
The current standard of care for neovascular age-related macular degeneration (nAMD) primarily involves intravitreal injections of anti-VEGF-A drugs. OPT-302 is a biologic inhibitor of VEGF-C and VEGF-D, designed to be used in combination with an anti-VEGF-A inhibitor.
Mechanism of Action
Standard anti-VEGF-A therapies work by inhibiting Vascular Endothelial Growth Factor A, a key driver of angiogenesis and vascular permeability in nAMD. However, many patients do not respond fully to this treatment, which may be due to the activity of other factors like VEGF-C and VEGF-D.[1] OPT-302 addresses this by specifically inhibiting VEGF-C and VEGF-D.
Clinical Efficacy
A Phase 2b randomized, double-masked, sham-controlled trial evaluated the efficacy of OPT-302 in combination with ranibizumab (an anti-VEGF-A drug).
| Outcome Measure | OPT-302 (2.0 mg) + Ranibizumab | Sham + Ranibizumab | p-value |
| Mean change in Best-Corrected Visual Acuity (BCVA) at 24 weeks | +14.2 letters | +10.8 letters | 0.01 |
Table 1: Comparison of visual acuity gain in patients with nAMD.[1]
Experimental Protocol: Phase 2b Trial of OPT-302
-
Design: Dose-ranging, randomized, double-masked, sham-controlled trial.
-
Participants: 366 treatment-naive patients with nAMD.
-
Intervention: Participants were randomized to receive 6 four-weekly intravitreal injections of 0.5 mg OPT-302, 2.0 mg OPT-302, or a sham injection, all in combination with 0.5 mg ranibizumab.
-
Primary Outcome: Mean change in ETDRS best-corrected visual acuity (BCVA) at 24 weeks.
-
Secondary Outcomes: Proportion of participants gaining or losing ≥15 ETDRS BCVA letters, area under the ETDRS BCVA over time curve, and changes in spectral-domain OCT measurements.[1]
Comparison 2: TH-302 (Evofosfamide) vs. Standard of Care Chemotherapy
TH-302 is a hypoxia-activated prodrug (HAP) of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM). It is designed to target hypoxic (low oxygen) regions of solid tumors, which are often resistant to standard chemotherapy and radiotherapy.
Mechanism of Action
TH-302 is activated under hypoxic conditions, releasing its cytotoxic payload, Br-IPM, which causes DNA damage and leads to cell death.[2][3] This selective activation in hypoxic tumor regions aims to increase anti-tumor efficacy while minimizing systemic toxicity.[4]
Preclinical Efficacy
Preclinical studies in human tumor xenograft models have shown that TH-302 enhances the efficacy of several conventional chemotherapeutics.
| Treatment Group | Tumor Growth Inhibition (TGI) |
| Docetaxel | 42% |
| Pemetrexed | 38% |
| Cisplatin | 61% |
| Irinotecan | 82% |
| TH-302 (monotherapy) | 74% |
| TH-302 + Docetaxel | Enhanced Efficacy |
| TH-302 + Pemetrexed | Enhanced Efficacy |
| TH-302 + Cisplatin | Enhanced Efficacy |
| TH-302 + Irinotecan | Enhanced Efficacy |
Table 2: Tumor growth inhibition with TH-302 alone and in combination with standard chemotherapies in a preclinical model.[4]
Experimental Protocol: In Vivo Xenograft Studies
-
Models: Human tumor xenograft models, including H460 non-small cell lung cancer (NSCLC), PC3 prostate cancer, and HT1080 fibrosarcoma.
-
Intervention: Mice bearing established tumors were treated with TH-302 as a monotherapy or in combination with conventional chemotherapeutics like docetaxel, pemetrexed, cisplatin, and irinotecan.
-
Administration Schedule: The sequence of administration was varied to determine the optimal therapeutic regimen. Superior antitumor activity was observed when TH-302 was administered 2-8 hours before the companion chemotherapeutic agent.
-
Outcome Measures: Tumor growth inhibition (TGI) and tumor growth delay (TGD) were assessed.[4]
References
- 1. A Randomized Controlled Trial of OPT-302, a VEGF-C/D Inhibitor for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Target Specificity: A Comparative Analysis of AND-302 Cross-Reactivity
A critical evaluation of the selective activity of therapeutic compounds is paramount in drug development to mitigate off-target effects and enhance safety profiles. This guide provides a comparative overview of the cross-reactivity of AND-302 with other potential targets, supported by available experimental data. An objective analysis of its performance against alternative agents is presented to inform researchers, scientists, and drug development professionals.
Initial investigations into "this compound" have revealed a likely reference to two distinct therapeutic candidates: the hypoxia-activated prodrug TH-302 (evofosfamide) and the mRNA-based CAR therapy MT-302 . The concept of cross-reactivity is most pertinent to small molecule inhibitors like TH-302. Therefore, this guide will focus on the selectivity profile of TH-302, while also providing context on MT-302's target engagement.
TH-302 (Evofosfamide): A Hypoxia-Activated Alkylating Agent
TH-302 is a prodrug designed for activation under hypoxic conditions, a characteristic feature of the tumor microenvironment.[1][2] Its mechanism of action involves the reduction of a 2-nitroimidazole moiety, leading to the release of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM).[1][2][3] This targeted activation is intended to spare healthy, well-oxygenated tissues, thereby reducing systemic toxicity.
Signaling Pathway and Activation of TH-302
The activation of TH-302 is contingent on the low oxygen environment of tumor cells. The following diagram illustrates the reductive activation pathway.
Cross-Reactivity Profile of TH-302
At present, publicly available, detailed quantitative data on the cross-reactivity of TH-302 against a broad panel of off-target proteins (e.g., kinases, G-protein coupled receptors, ion channels) is limited. The primary mechanism of TH-302 relies on hypoxia for its activation, which inherently provides a degree of tumor selectivity. The released cytotoxic agent, Br-IPM, is a DNA alkylating agent, and its activity is not receptor-mediated, suggesting that its direct "cross-reactivity" with other protein targets may be minimal. However, the potential for interaction with DNA repair enzymes and other cellular components involved in response to DNA damage exists.
Further research is required to fully elucidate the off-target profile of TH-302 and its active metabolite, Br-IPM.
MT-302: An mRNA-based CAR Myeloid Cell Therapy
MT-302 represents a distinct therapeutic modality, utilizing mRNA lipid nanoparticles to reprogram a patient's own myeloid cells to target Trophoblast Cell Surface Antigen 2 (TROP2), a protein frequently overexpressed on the surface of various epithelial tumors.[4][5][6]
Target Engagement of MT-302
The specificity of MT-302 is determined by the single-chain variable fragment (scFv) that recognizes TROP2.[4] The therapeutic effect is mediated by the subsequent activation of the chimeric antigen receptor (CAR) signaling cascade within the myeloid cells, leading to the destruction of TROP2-expressing cancer cells.[4][6]
The "cross-reactivity" concern for a CAR-based therapy like MT-302 relates to on-target, off-tumor toxicity, where the therapy might attack healthy tissues that also express the target antigen (TROP2). Preclinical studies have aimed to establish a favorable safety profile for MT-302.[4][6]
Comparative Summary
| Feature | TH-302 (Evofosfamide) | MT-302 |
| Primary Target | Hypoxic cells (releases DNA alkylating agent) | TROP2-expressing cancer cells |
| Mechanism of Action | Prodrug activation under low oxygen, leading to DNA cross-linking.[1][2] | mRNA-mediated in vivo CAR expression in myeloid cells, leading to targeted cell killing.[4][5][6] |
| Basis of Selectivity | Tumor hypoxia.[1][3] | TROP2 antigen expression.[4] |
| Known Cross-Reactivity | Data not readily available. The active metabolite is a non-specific DNA alkylating agent. | Potential for on-target, off-tumor effects in TROP2-expressing healthy tissues. |
Experimental Protocols
Detailed experimental protocols for assessing the cross-reactivity of small molecules like TH-302 typically involve screening against a panel of purified kinases and other enzymes, as well as receptor binding assays. For a comprehensive analysis, the following methodologies would be employed:
-
Kinase Profiling: A radiometric or fluorescence-based assay to measure the inhibitory activity of TH-302 and Br-IPM against a diverse panel of human kinases at a fixed concentration (e.g., 10 µM). Follow-up dose-response curves would be generated for any kinases showing significant inhibition to determine IC50 values.
-
Receptor Binding Assays: Radioligand binding assays to assess the affinity of the compounds for a panel of G-protein coupled receptors, ion channels, and transporters.
-
Cell-Based Off-Target Screening: Phenotypic screening assays using various cell lines to identify unexpected cellular activities.
For MT-302, specificity is evaluated through:
-
In Vitro Cytotoxicity Assays: Co-culture of MT-302-transduced myeloid cells with various cancer cell lines expressing different levels of TROP2, as well as TROP2-negative cell lines, to determine the specificity of cell killing.
-
Immunohistochemistry (IHC): Staining of a panel of normal human tissues with anti-TROP2 antibodies to map the expression profile of the target antigen and predict potential sites of on-target, off-tumor toxicity.
Conclusion
The selectivity of TH-302 is primarily driven by the hypoxic tumor microenvironment, a mechanism that differs significantly from the antigen-targeted approach of MT-302. While the DNA alkylating payload of TH-302 is non-specific in its ultimate action, its targeted release is designed to minimize systemic exposure. A comprehensive understanding of TH-302's off-target profile would be greatly enhanced by broad-panel biochemical and cellular screening data. For MT-302, the key consideration is the expression pattern of its target, TROP2, in both malignant and healthy tissues. Researchers and clinicians must weigh these distinct selectivity profiles when considering these agents for further development and clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Study of MT-302 in Adults With Advanced or Metastatic Epithelial Tumors [clin.larvol.com]
- 6. onclive.com [onclive.com]
Independent Verification of "AND-302" Research Findings: A Case of Mistaken Identity in Drug Development
Efforts to independently verify and compare the research findings for a compound designated "AND-302" have revealed that no single therapeutic agent with this identifier exists within publicly available scientific literature and clinical trial databases. The designation "302" appears in the nomenclature of several distinct investigational drugs and clinical trials, each with a unique mechanism of action and therapeutic target. This guide clarifies the distinct nature of these various "302"-designated research entities, highlighting the impossibility of a direct comparative analysis under the umbrella of "this compound."
The Multifaceted Identity of "302" in Medical Research
The term "302" is associated with a range of different therapeutic and research contexts, from oncology to neurodegenerative disease. Below is a summary of the distinct entities identified:
-
TH-302 (Evofosfamide): A hypoxia-activated prodrug that selectively targets cancer cells in low-oxygen environments. It is designed to release a DNA cross-linking agent, bromo-isophosphoramide mustard (Br-IPM), within the hypoxic regions of solid tumors.[1][2][3]
-
EV-302 Trial: This refers to a significant clinical trial investigating the combination of enfortumab vedotin and pembrolizumab as a first-line treatment for patients with locally advanced or metastatic urothelial carcinoma.[4][5][6][7]
-
SPG302 (Tazbentetol): An oral investigational therapy aimed at restoring synaptic function in neurodegenerative and psychiatric conditions such as Alzheimer's disease, ALS, and schizophrenia.[8]
-
QN-302: A small molecule drug candidate that targets G-quadruplexes (G4s), which are specific structures in DNA and RNA. By stabilizing these structures, QN-302 aims to inhibit the expression of cancer-related genes, with a particular focus on pancreatic cancer.[9]
-
MT-302: An mRNA-based therapeutic approach that reprograms a patient's own myeloid cells to recognize and attack cancer cells expressing the TROP2 antigen.[10]
-
Aducanumab (221AD302): The designation for a Phase 3 clinical trial of aducanumab, a treatment for early Alzheimer's disease.[11]
-
Buprenorphine Trial (n=302): A clinical study involving 302 participants that investigated the use of buprenorphine for the treatment of cocaine dependence.[12]
-
Relieve-HF Trial (302 participants with HFpEF): A pivotal trial for a medical device, an interatrial shunt, designed to treat heart failure. The trial included 302 patients with heart failure with preserved ejection fraction (HFpEF).[13]
Given the disparate nature of these research subjects, a direct comparison of their performance and experimental data is not feasible. Each operates under a different biological principle and is intended for a distinct patient population.
Detailed Summaries of "302"-Designated Research Entities
To provide clarity for researchers, scientists, and drug development professionals, the following sections offer a more detailed look at some of the distinct "302"-designated compounds and trials.
TH-302 (Evofosfamide): A Hypoxia-Activated Prodrug
Mechanism of Action: TH-302 is a 2-nitroimidazole-based prodrug that is activated under hypoxic conditions. In low-oxygen environments, which are characteristic of solid tumors, cellular reductases convert TH-302 into its active form, Br-IPM, a DNA alkylating agent. This targeted activation is designed to spare healthy, well-oxygenated tissues, thereby reducing systemic toxicity.[1][2][3]
Experimental Data Summary: Preclinical studies have demonstrated that TH-302 exhibits potent, hypoxia-selective cytotoxicity across a wide range of human cancer cell lines.[1] In vivo studies in xenograft models have shown that TH-302 can enhance the efficacy of conventional chemotherapies such as docetaxel, cisplatin, gemcitabine, and doxorubicin.[3]
Signaling Pathway and Activation Workflow:
The activation of TH-302 is a reductive process that is inhibited by the presence of oxygen.
EV-302 Trial: Enfortumab Vedotin plus Pembrolizumab
Therapeutic Approach: The EV-302 trial evaluated the efficacy and safety of enfortumab vedotin, an antibody-drug conjugate targeting Nectin-4, in combination with pembrolizumab, a PD-1 inhibitor, for the first-line treatment of advanced urothelial carcinoma.[4][5][6]
Clinical Trial Data Summary: The trial demonstrated a significant improvement in both progression-free survival (PFS) and overall survival (OS) for the combination therapy compared to standard platinum-based chemotherapy.[4][5] The positive results from this trial have positioned this combination as a new standard of care for this patient population.[4][6]
Experimental Workflow (Conceptual):
The logical flow of the EV-302 trial follows a standard randomized controlled trial design.
Conclusion
The initial query regarding "this compound" highlights a crucial aspect of scientific and clinical research: the precise identification of investigational agents and trials. While the number "302" is a component of several distinct research efforts, it does not refer to a single, verifiable entity. Researchers and professionals in drug development are encouraged to use specific and complete identifiers, such as the full compound name (e.g., TH-302 or evofosfamide) or the clinical trial identifier (e.g., NCT number), to ensure accurate information retrieval and analysis. A comparative guide for "this compound" cannot be provided due to the non-existence of a singular compound with this designation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Overall Survival Benefit in EV-302: Is Enfortumab Vedotin plus Pembrolizumab the New Frontline Standard of Care for Metastatic Urothelial Carcinoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cost-effectiveness analysis of enfortumab vedotin and pembrolizumab versus chemotherapy for patients with untreated advanced urothelial cancer in the United Kingdom | BMJ Open [bmjopen.bmj.com]
- 8. Spinogenix Announces World Health Organization Approval of 'tazbentetol' as International Non-Proprietary Name for SPG302 [prnewswire.com]
- 9. qlgntx.com [qlgntx.com]
- 10. onclive.com [onclive.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Buprenorphine - Wikipedia [en.wikipedia.org]
- 13. fiercebiotech.com [fiercebiotech.com]
Unraveling AND-302: A Multifaceted Identifier Across Scientific and Technical Domains
The designation "AND-302" presents a significant ambiguity, as it is associated with a diverse range of subjects spanning oncology, neurology, and even automotive engineering. Without a specific context or the identity of a comparator, "[compound X]," a direct head-to-head comparison is not feasible. This guide aims to delineate the various known entities referred to as "302" to aid researchers, scientists, and drug development professionals in identifying the specific compound or product of interest for any future comparative analysis.
TH-302 (Evofosfamide): A Hypoxia-Activated Prodrug in Oncology
One of the most prominent entities is TH-302, also known as evofosfamide. This investigational drug is a hypoxia-activated prodrug, designed to target cancer cells in low-oxygen environments, a common feature of solid tumors.
Mechanism of Action: TH-302 is comprised of a 2-nitroimidazole moiety linked to the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM).[1] Under hypoxic conditions, the 2-nitroimidazole component is reduced, leading to the release of the active Br-IPM, which then cross-links DNA and induces cell death.[1][2] This selective activation in hypoxic regions is intended to spare healthy, well-oxygenated tissues, potentially reducing systemic toxicity.[3]
Therapeutic Area: TH-302 has been investigated in a variety of cancers, including soft tissue sarcoma, pancreatic cancer, and non-small cell lung cancer, often in combination with other chemotherapy agents like doxorubicin, cisplatin, and gemcitabine.[3]
EV-302: A Clinical Trial Identifier in Urothelial Cancer
In the context of recent clinical advancements, "EV-302" refers to a pivotal Phase 3 clinical trial. This study evaluated the combination of enfortumab vedotin (an antibody-drug conjugate) and pembrolizumab (an immune checkpoint inhibitor) as a first-line treatment for patients with locally advanced or metastatic urothelial carcinoma.[4][5] The positive results of the EV-302 trial have positioned this combination as a new standard of care in this setting.[4]
COYA 302: A Combination Therapy for Neurodegenerative Diseases
"COYA 302" is an investigational combination therapy being developed by Coya Therapeutics for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and potentially Alzheimer's disease.[6]
Mechanism of Action: COYA 302 combines low-dose interleukin-2 (IL-2) with a CTLA4 fusion protein.[6] This combination is designed to enhance the function of regulatory T-cells (Tregs), which play a crucial role in suppressing inflammation. By modulating the immune response, COYA 302 aims to reduce the neuroinflammation associated with these debilitating diseases.[6]
RASolute 302: A Pan-RAS Inhibitor in Cancer Research
The designation "RASolute 302" is associated with a Phase 3 clinical trial evaluating the efficacy of daraxonrasib, a pan-RAS inhibitor.[7] This trial is focused on patients with second-line pancreatic ductal adenocarcinoma (PDAC).[7]
Mechanism of Action: Daraxonrasib is designed to target the active, "ON" state of multiple RAS protein variants (KRAS, NRAS, and HRAS), which are frequently mutated in various cancers and are considered key drivers of tumor growth.[7]
Other Notable Mentions of "302"
Beyond the biomedical field, "302" is a well-known identifier in other domains:
-
Ford Boss 302 Engine: A high-performance V8 engine produced by Ford, historically significant in motorsports.[8]
-
Police Code 302: In some jurisdictions, this code refers to an involuntary commitment for a mental health evaluation.[9]
-
Area Code 302: The telephone area code for the entire state of Delaware in the United States.[10]
To provide a meaningful and data-driven comparison as requested, it is imperative to first specify which "this compound" is the subject of interest and to identify "[compound X]," the intended comparator. Once this information is provided, a comprehensive analysis incorporating quantitative data, experimental protocols, and pathway visualizations can be conducted.
References
- 1. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. Drug Combinations May Be The Next Generation Of Alzheimer’s Treatment [insights.citeline.com]
- 7. oncodaily.com [oncodaily.com]
- 8. Ford Boss 302 engine - Wikipedia [en.wikipedia.org]
- 9. google.com [google.com]
- 10. allareacodes.com [allareacodes.com]
Unveiling Specificity: A Comparative Analysis of the Hypoxia-Activated Prodrug TH-302
In the landscape of targeted cancer therapies, the quest for tumor specificity remains a paramount challenge. Hypoxia, a common feature of the solid tumor microenvironment, presents an attractive therapeutic window. TH-302 (evofosfamide) is a hypoxia-activated prodrug designed to selectively release a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM), within these oxygen-deprived tumor regions, thereby minimizing systemic toxicity.[1][2][3] This guide provides a comparative assessment of the specificity of TH-302, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Mechanism of Action: The Hypoxic Trigger
TH-302's specificity is rooted in its bio-reductive activation. The 2-nitroimidazole component of TH-302 undergoes a one-electron reduction by intracellular reductases, forming a radical anion. In well-oxygenated, healthy tissues, this radical is rapidly re-oxidized back to the parent compound with the formation of superoxide. Conversely, under the hypoxic conditions prevalent in solid tumors, the radical anion undergoes further reduction and fragmentation, releasing the cytotoxic Br-IPM.[2][3] This mechanism confers a high degree of tumor selectivity.
Caption: Mechanism of TH-302 activation.
Comparative Specificity: TH-302 vs. Alternatives
The specificity of TH-302 can be benchmarked against other cancer therapies, including other hypoxia-activated prodrugs (HAPs) and conventional chemotherapy.
| Therapeutic Agent | Mechanism of Specificity | Target | Potential for Off-Target Effects |
| TH-302 (Evofosfamide) | Hypoxia-activated release of a DNA alkylating agent | Hypoxic tumor cells | Low in normoxic tissues, but potential for toxicity in naturally hypoxic tissues. |
| Tirapazamine | Hypoxia-activated generation of DNA-damaging radicals | Hypoxic tumor cells | Higher potential for off-target effects compared to TH-302 due to different reductive activation and radical species. |
| Doxorubicin (Conventional Chemotherapy) | Intercalation into DNA and inhibition of topoisomerase II | All rapidly dividing cells | High, leading to side effects like cardiotoxicity and myelosuppression. |
| MM-302 | HER2-targeted antibody-liposomal doxorubicin conjugate | HER2-overexpressing tumor cells | Moderate, with potential for cardiac toxicity, though targeted delivery aims to reduce this.[4] |
| MT-302 | TROP2-targeted mRNA lipid nanoparticles reprogramming myeloid cells | TROP2-expressing cancer cells | Potential for immune-related adverse events due to CAR-based mechanism.[5][6] |
Experimental Data on TH-302 Specificity
In Vitro Cytotoxicity:
Studies across numerous human cancer cell lines have demonstrated the hypoxia-dependent cytotoxicity of TH-302. Under normoxic conditions, the concentration of TH-302 required to inhibit cell growth by 50% (IC50) is significantly higher than under hypoxic conditions.
| Cell Line | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Fold-Difference in Potency (Normoxic/Hypoxic) |
| H460 (Lung Cancer) | >40 | ~0.5 | >80 |
| PC3 (Prostate Cancer) | >40 | ~1.0 | >40 |
| HT1080 (Fibrosarcoma) | >40 | ~0.8 | >50 |
Data adapted from preclinical studies.[2]
Experimental Protocol: In Vitro Hypoxia-Selective Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., H460, PC3, HT1080) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Hypoxic/Normoxic Incubation: Plates are transferred to either a standard normoxic incubator (21% O2) or a hypoxic chamber (e.g., 0.1% O2).
-
Drug Treatment: A serial dilution of TH-302 is added to the wells.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 4 hours).
-
Washout and Recovery: The drug-containing medium is removed, and fresh medium is added. The plates are then returned to a normoxic incubator for 72 hours.
-
Viability Assessment: Cell viability is measured using a standard assay such as AlamarBlue or MTT.
-
Data Analysis: IC50 values are calculated for both normoxic and hypoxic conditions to determine the hypoxia-selective cytotoxicity.
Caption: Workflow for in vitro cytotoxicity assay.
In Vivo Tumor Growth Inhibition:
In xenograft models of human tumors, TH-302 has demonstrated significant anti-tumor activity, particularly in combination with other chemotherapeutic agents. The efficacy of TH-302 is often correlated with the extent of hypoxia within the tumor.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| H460 NSCLC | TH-302 Monotherapy | 74 |
| H460 NSCLC | Docetaxel Monotherapy | 42 |
| H460 NSCLC | TH-302 + Docetaxel | >90 (2-4 fold delay vs. monotherapy) |
| HT1080 Fibrosarcoma | TH-302 Monotherapy | 20-75 (dose-dependent) |
| HT1080 Fibrosarcoma | Doxorubicin Monotherapy | Varies with dose |
| HT1080 Fibrosarcoma | TH-302 + Doxorubicin | 106 (tumor regression) |
Data adapted from preclinical studies.[1]
Experimental Protocol: Xenograft Tumor Model for Efficacy Assessment
-
Cell Implantation: Human tumor cells (e.g., H460, HT1080) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, TH-302 monotherapy, comparator drug monotherapy, combination therapy).
-
Treatment Administration: Drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the control group.
Conclusion
TH-302 demonstrates a high degree of specificity for hypoxic tumor cells, a characteristic driven by its mechanism of bio-reductive activation. This specificity translates to potent anti-tumor activity in preclinical models, particularly when used in combination with conventional chemotherapies that may spare hypoxic cell populations. Compared to traditional cytotoxic agents, TH-302 offers a more targeted approach, potentially reducing systemic toxicity. When compared to other targeted therapies such as antibody-drug conjugates or CAR-based therapies, TH-302's specificity is not dependent on the expression of a particular cell surface antigen, but rather on the tumor's metabolic microenvironment. This positions TH-302 as a valuable therapeutic strategy for a broad range of solid tumors characterized by hypoxia. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various cancer types.
References
- 1. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and pharmacokinetics of MM-302, a HER2-targeted antibody–liposomal doxorubicin conjugate, in patients with advanced HER2-positive breast cancer: a phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
Part 1: TH-302 (Evofosfamide) Clinical Trial Results and Comparisons
References
- 1. Merck Announces Phase 3 KEYNOTE-A39/EV-302 Trial Met Dual Primary Endpoints of Overall Survival (OS) and Progression-Free Survival (PFS) in Certain Patients With Previously Untreated Locally Advanced or Metastatic Urothelial Cancer - BioSpace [biospace.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. esmo.org [esmo.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Enfortumab vedotin and pembrolizumab as monotherapies and combination treatment in locally advanced or metastatic urothelial carcinoma: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enfortumab Vedotin plus Pembrolizumab Combination Leads to Impressive Responses in Patients with Urothelial Cancer [theoncologynurse.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Optimizing enfortumab vedotin plus pembrolizumab therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of AND-302
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for AND-302, a potent anticonvulsant agent intended for research use only. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general principles for the disposal of research chemicals, information on chemically similar compounds, and regulatory guidelines.
Chemical Identity of this compound:
| Identifier | Value |
| CAS Number | 1380201-88-6 |
| Chemical Name | N-[2,2-Difluoro-2-(2-fluorophenyl)ethyl]-sulfamide |
| Molecular Formula | C8H9F3N2O2S |
| Indication | Anticonvulsant Agent (for research use only) |
Immediate Safety and Handling Precautions
Given that this compound is a novel research compound, it should be handled as a potentially hazardous substance. All personnel handling this compound must wear appropriate personal protective equipment (PPE), including but not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
All handling of solid or liquid forms of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
-
Hazard Assessment: Due to the lack of a specific SDS, treat this compound as a hazardous chemical. A safety data sheet for a structurally similar compound, (4-Fluorophenyl)sulfamide, indicates that it is an irritant and can produce hazardous decomposition products upon combustion, such as hydrogen fluoride, nitrogen oxides, and sulfur oxides[1].
-
Waste Segregation: At the point of generation, immediately segregate waste contaminated with this compound from other laboratory waste streams. Do not mix with non-hazardous waste.
-
Containerization:
-
Solid Waste: Non-sharp materials contaminated with this compound (e.g., gloves, weigh boats, contaminated bench paper) should be placed in a designated, leak-proof, and puncture-resistant container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, chemically-resistant container. Ensure the container is compatible with all components of the waste mixture.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (N-[2,2-Difluoro-2-(2-fluorophenyl)ethyl]-sulfamide)"
-
The specific hazard(s) (e.g., "Irritant," "Toxic," "Handle with Caution")
-
The date the waste was first added to the container (accumulation start date)
-
The name and contact information of the principal investigator or responsible researcher.
-
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
-
Disposal Request: Once a waste container is full, or the research project is complete, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Final Disposal Method: The recommended final disposal method for this compound and its contaminated waste is incineration by a licensed hazardous waste disposal facility. This is a common and effective method for the destruction of fluorinated organic compounds and other investigational drugs[2]. Your institution's EHS department will coordinate with an approved vendor for proper transportation and disposal.
Quantitative Data Summary for Disposal Considerations
| Parameter | Guideline/Recommendation | Rationale |
| Waste pH | Neutral (if in solution) | To prevent corrosion of the container and reactions with other waste. |
| Halogenated Content | High (Fluorinated) | Requires disposal as halogenated organic waste, typically via incineration. |
| Container Type | Chemically resistant, sealed | To prevent leaks and reactions with the container material. |
| Storage Time Limit | Follow institutional EHS guidelines | To ensure timely and safe disposal. |
Logical Workflow for this compound Waste Management
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
As this compound is a novel compound, specific experimental protocols for its neutralization or deactivation are not publicly available. Attempting to neutralize or chemically treat this waste without validated procedures could be dangerous and is not recommended. The most appropriate and safest approach is to follow the containment and disposal procedures outlined above.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Essential Safety and Handling Protocols for Compound AND-302
This document provides essential safety, handling, and disposal procedures for researchers, scientists, and drug development professionals working with Compound AND-302. The following guidelines are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Core Safety and Handling Information
Based on the Safety Data Sheet (SDS) for "Compound 302," the primary hazard is associated with its corrosive nature, primarily due to the presence of less than 10% hydrogen chloride.[1][2] Prolonged contact with the skin can cause serious irritation and blistering.[1][2] The substance is a paste, which limits the risk of spillage and airborne contamination.[1][2] As the paste dries, hydrogen chloride gas can be evolved, necessitating adequate ventilation.[1][2]
Hazard Summary Table
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage upon prolonged contact.[2] | Dermal, Ocular |
| Eye Damage/Irritation | Causes serious eye damage.[2] | Ocular |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Ingestion |
| Allergic Skin Reaction | May cause an allergic skin reaction.[2] | Dermal |
Personal Protective Equipment (PPE) Selection and Use
A thorough hazard assessment is the first step in selecting appropriate PPE.[3][4] The following table summarizes the recommended PPE for handling Compound this compound.
Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Rationale |
| Eyes and Face | Splash-proof safety goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[3][5][6] | To protect against chemical splashes that can cause serious eye damage.[2] |
| Hands | Chemically resistant gloves. Double gloving (a second pair of gloves over the first) or using Silver Shield gloves under disposable nitrile gloves may be necessary for enhanced protection.[3] | To prevent skin contact and potential burns or allergic reactions.[2] |
| Body | Flame-resistant lab coat.[5] | To protect skin and clothing from splashes and spills.[6] |
| Respiratory | Use in a well-ventilated area. If ventilation is insufficient, a suitable respirator should be worn to prevent inhalation of hydrogen chloride vapors.[6][7] | To avoid respiratory tract irritation from evolved hydrogen chloride gas.[1][2] |
| Feet | Closed-toe shoes.[5][6] | To protect feet from spills and falling objects. |
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE when handling Compound this compound.
Operational Plan for Handling Compound this compound
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[7]
-
Assemble all necessary materials and equipment before handling the compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[7]
-
Don the appropriate PPE as outlined in the table and workflow above.
-
-
Handling:
-
In Case of a Spill:
-
For small spills, treat the area with an alkaline material like agricultural lime to neutralize the acid.[1][2]
-
Carefully scoop up the neutralized mixture and place it in a designated, labeled plastic container for hazardous waste.[1][2]
-
Ventilate the area to disperse any hydrogen chloride gas.[1][2]
-
For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
-
Disposal Plan for Compound this compound Waste
Improper disposal of hazardous chemicals is illegal and poses a significant environmental risk. All waste generated from handling Compound this compound must be treated as hazardous waste.
Waste Disposal Decision Workflow
Caption: Decision-making process for the disposal of Compound this compound waste.
Step-by-Step Disposal Protocol:
-
Collection:
-
Collect all waste contaminated with Compound this compound, including excess material, contaminated gloves, and other disposable labware, in a designated, leak-proof, and chemically compatible container.[10]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("Compound this compound").[10] Do not use abbreviations.
-
-
Storage:
-
Disposal of Empty Containers:
-
Pickup and Final Disposal:
-
Do not dispose of this chemical waste down the sink or in the regular trash.[10]
-
When the waste container is nearly full or has reached the designated accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.
-
References
- 1. CAS REGISTRY | CAS [cas.org]
- 2. Chemistry 302 | C39H57N5S2 | CID 53299672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpccatalog.com [jpccatalog.com]
- 4. echemi.com [echemi.com]
- 5. ch-delivery.lincolnelectric.com [ch-delivery.lincolnelectric.com]
- 6. CAS Registry Number - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. scribd.com [scribd.com]
- 9. chotofu.com [chotofu.com]
- 10. wmillc.com [wmillc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
